molecular formula C24H24N2O5 B1667267 Amtolmetin Guacil CAS No. 87344-06-7

Amtolmetin Guacil

Cat. No.: B1667267
CAS No.: 87344-06-7
M. Wt: 420.5 g/mol
InChI Key: CWJNMKKMGIAGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amtolmetin guacil is a N-acyl-amino acid.
See also: Tolmetin (has active moiety).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJNMKKMGIAGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236291
Record name Amtolmetin guacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87344-06-7
Record name Amtolmetin guacil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87344-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amtolmetin guacil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amtolmetin guacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMTOLMETIN GUACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323A00CRO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Gastroprotective Mechanism of Amtolmetin Guacil: An In-depth Analysis of its Interaction with Capsaicin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amtolmetin guacil (AMG), a non-steroidal anti-inflammatory drug (NSAID), distinguishes itself from traditional NSAIDs through a unique gastroprotective mechanism that complements its primary anti-inflammatory action of cyclooxygenase (COX) inhibition. This technical guide delves into the core of this protective effect: the interaction of this compound with capsaicin receptors, specifically the Transient Receptor Potential Vanilloid 1 (TRPV1). Evidence points to the vanillic moiety of the intact this compound molecule as the key activator of these sensory nerve receptors in the gastric mucosa. This activation triggers a signaling cascade involving the release of calcitonin gene-related peptide (CGRP) and subsequent production of nitric oxide (NO), which are crucial for maintaining gastric mucosal integrity. While direct quantitative data on the binding affinity and activation potency of this compound at TRPV1 receptors is not extensively available in public literature, indirect yet compelling evidence from antagonist-based studies strongly supports this proposed mechanism. This guide will synthesize the available experimental evidence, present detailed hypothetical protocols for key experiments, and visualize the involved pathways to provide a comprehensive understanding of this compound's action on capsaicin receptors.

Introduction: Beyond COX Inhibition

Traditional NSAIDs, while effective in managing pain and inflammation through the inhibition of COX enzymes, are frequently associated with gastrointestinal adverse effects. This compound, a prodrug of tolmetin, offers a safer alternative due to its inherent gastroprotective properties.[1][2] The central hypothesis for this improved safety profile lies in the unique chemical structure of this compound, which incorporates a guaiacol moiety, presenting a vanilloid-like structure. This vanillic moiety is believed to interact with TRPV1 receptors on primary afferent neurons in the stomach lining.[3][4]

The Proposed Mechanism of Action: A Step-by-Step Pathway

The gastroprotective effect of this compound is initiated by the direct interaction of the intact drug molecule with TRPV1 receptors on capsaicin-sensitive sensory nerves in the gastric mucosa.[3][5] This interaction is not a function of its active metabolite, tolmetin, which is responsible for the systemic anti-inflammatory effects.[5] The proposed signaling pathway is as follows:

  • Activation of TRPV1 Receptors: The vanillic moiety of this compound binds to and activates TRPV1 receptors on sensory nerve endings.[3]

  • CGRP Release: Activation of TRPV1 channels leads to the release of the neuropeptide CGRP from these sensory neurons.[3][6]

  • Nitric Oxide Synthase (NOS) Activation: CGRP, in turn, stimulates the activity of nitric oxide synthase (NOS) in the gastric mucosa.[1][5]

  • Increased Nitric Oxide (NO) Production: This leads to an increase in the local production of NO.[1][5]

  • Gastroprotection: NO is a potent vasodilator and plays a crucial role in maintaining mucosal blood flow, stimulating mucus and bicarbonate secretion, and inhibiting leukocyte adhesion, all of which contribute to the protection of the gastric lining from injury.[2]

This entire cascade is supported by experimental evidence showing that the gastroprotective effects of this compound are abolished by the administration of a TRPV1 antagonist (capsazepine) and a CGRP receptor antagonist (CGRP 8-37).[3]

Experimental Evidence and Methodologies

While direct quantitative data from binding assays or electrophysiological recordings detailing the this compound-TRPV1 interaction are scarce, a significant body of indirect evidence supports the proposed mechanism.

In Vivo Studies on Gastric Acid Secretion and Mucosal Protection

Studies in rat models have been pivotal in demonstrating the gastroprotective effects of this compound.

Key Findings:

  • Oral administration of amtolmetin guacyl inhibits gastric acid secretion stimulated by various agonists.[3]

  • This antisecretory effect is blocked by the specific capsaicin receptor antagonist, capsazepine, and the CGRP receptor antagonist, CGRP-(8-37), strongly implicating the TRPV1-CGRP pathway.[3]

  • This compound significantly reduces indomethacin-induced gastric damage in rats.[3]

Hypothetical Experimental Protocol: Measurement of Gastric Acid Secretion in the Anesthetized Rat

This protocol is based on established methods for measuring gastric acid secretion in rats.[7]

  • Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water. Anesthesia is induced with urethane (1.25 g/kg, i.p.). The trachea is cannulated to ensure a clear airway.

  • Surgical Procedure: A midline laparotomy is performed. The esophagus is ligated at the cardiac sphincter, and a double-lumen cannula is inserted into the stomach through an incision in the forestomach and secured. The pylorus is also ligated.

  • Gastric Perfusion: The stomach is continuously perfused with saline (0.9% NaCl) at a rate of 1 ml/min using a peristaltic pump. The perfusate is collected every 15 minutes.

  • Drug Administration:

    • A stable baseline of acid secretion is established for at least 30 minutes.

    • A secretagogue (e.g., histamine, 10 mg/kg, i.v.) is administered to stimulate acid secretion.

    • In different groups of animals, this compound (e.g., 50, 100, 200 mg/kg, p.o.) is administered 60 minutes prior to the secretagogue.

    • To test the mechanism, a TRPV1 antagonist (capsazepine, e.g., 10 mg/kg, i.p.) or a CGRP receptor antagonist (CGRP 8-37, e.g., 100 µg/kg, i.v.) is administered 30 minutes before this compound.

  • Acid Output Measurement: The collected gastric perfusate is titrated with 0.01 N NaOH to a pH of 7.0 using an automatic titrator. The acid output is calculated and expressed as μEq/15 min.

Measurement of CGRP and Nitric Oxide

The release of CGRP and the subsequent production of NO are central to the proposed mechanism.

Key Findings:

  • Capsaicin, the prototypical TRPV1 agonist, induces a concentration-dependent release of CGRP from isolated rat stomach preparations.[7][8]

  • Amtolmetin guacyl has been shown to increase the activity of inducible nitric oxide synthase (iNOS) in the gastric mucosa.[1][5]

Hypothetical Experimental Protocol: Measurement of CGRP Release from Isolated Rat Stomach

This protocol is adapted from established methods for measuring neuropeptide release.[8][9]

  • Tissue Preparation: Stomachs from male Wistar rats are removed, and the forestomach is discarded. The glandular stomach is opened along the lesser curvature, washed, and inverted.

  • Incubation: The inverted stomach is incubated in a 30-minute series in oxygenated Krebs-Ringer bicarbonate buffer at 37°C.

  • Stimulation:

    • Basal CGRP release is measured in the buffer alone.

    • The tissue is then incubated with increasing concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁵ M).

    • Positive control experiments are performed with capsaicin (e.g., 10⁻⁸ to 10⁻⁵ M).

    • To confirm the role of TRPV1, experiments are repeated in the presence of capsazepine (e.g., 10⁻⁶ M).

  • CGRP Quantification: The CGRP concentration in the incubation buffer is measured using a commercially available chemiluminescent enzyme immunoassay (CLEIA) or enzyme-linked immunosorbent assay (ELISA) kit.[8][10] The results are expressed as pg of CGRP released per mg of wet tissue weight.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Gastroprotection

AMG_Gastroprotection_Pathway AMG This compound (Vanillic Moiety) TRPV1 TRPV1 Receptor (on Sensory Neuron) AMG->TRPV1 Activates CGRP_release CGRP Release TRPV1->CGRP_release Leads to NOS_activation NOS Activation CGRP_release->NOS_activation Stimulates NO_production Increased NO Production NOS_activation->NO_production Results in Gastroprotection Gastroprotection (Increased Blood Flow, Mucus Secretion) NO_production->Gastroprotection Capsazepine Capsazepine (TRPV1 Antagonist) Capsazepine->TRPV1 Blocks CGRP_antagonist CGRP(8-37) (CGRP Antagonist) CGRP_antagonist->NOS_activation Blocks

Caption: Signaling pathway of this compound-induced gastroprotection.

Experimental Workflow for Investigating the Mechanism

AMG_Experimental_Workflow cluster_invivo In Vivo Studies (Rat Model) cluster_exvivo Ex Vivo Studies (Isolated Stomach) cluster_invitro In Vitro Studies (Cell-Based Assays) Pylorus_Ligation Pylorus Ligation Model for Gastric Secretion AMG_Admin Administer this compound +/- Antagonists Pylorus_Ligation->AMG_Admin Measure_Acid Measure Gastric Acid Output AMG_Admin->Measure_Acid Conclusion Confirmation of TRPV1-Mediated Mechanism Measure_Acid->Conclusion Isolate_Stomach Isolate Rat Stomach Incubate_AMG Incubate with this compound +/- Antagonists Isolate_Stomach->Incubate_AMG Measure_CGRP Measure CGRP Release (ELISA/CLEIA) Incubate_AMG->Measure_CGRP Measure_CGRP->Conclusion DRG_Culture Culture Dorsal Root Ganglion (DRG) Neurons Calcium_Imaging Calcium Imaging (Fura-2) with AMG Application DRG_Culture->Calcium_Imaging Patch_Clamp Patch-Clamp Electrophysiology with AMG Application DRG_Culture->Patch_Clamp Calcium_Imaging->Conclusion Patch_Clamp->Conclusion

Caption: Experimental workflow for elucidating this compound's mechanism.

Quantitative Data Summary

ParameterDescriptionExpected Value/UnitStatus
Binding Affinity (Ki or Kd) The dissociation constant, indicating the affinity of this compound for the TRPV1 receptor.nM or µMNot Available
Functional Potency (EC50) The concentration of this compound that produces 50% of the maximal response (e.g., calcium influx or channel activation).µMNot Available
CGRP Release (EC50) The concentration of this compound that induces 50% of the maximal CGRP release.µMNot Available

Further research, particularly utilizing techniques such as radioligand binding assays, calcium imaging, and patch-clamp electrophysiology, is required to populate this table and provide a more quantitative understanding of this compound's action on TRPV1.

Molecular Modeling and Structural Insights

To visualize the potential interaction between this compound and the TRPV1 receptor, molecular docking simulations would be invaluable. Although no specific studies on this compound have been published, we can conceptualize the approach.

Hypothetical Molecular Docking Protocol:

  • Protein Preparation: The cryo-electron microscopy structure of the rat or human TRPV1 receptor (available from the Protein Data Bank) would be used. The structure would be prepared by adding hydrogen atoms, assigning bond orders, and minimizing the energy.

  • Ligand Preparation: The 3D structure of this compound would be obtained from a chemical database (e.g., DrugBank) and prepared by assigning charges and generating possible conformations.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina) would be used to predict the binding pose of this compound within the vanilloid binding pocket of TRPV1.

  • Analysis: The resulting poses would be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the vanillic moiety of this compound and the amino acid residues of the TRPV1 binding pocket.

Molecular_Docking_Workflow PDB TRPV1 Structure (from PDB) Prep_Protein Prepare Protein (Add Hydrogens, etc.) PDB->Prep_Protein AMG_3D This compound 3D Structure Prep_Ligand Prepare Ligand (Assign Charges, etc.) AMG_3D->Prep_Ligand Docking Molecular Docking Simulation (e.g., AutoDock Vina) Prep_Protein->Docking Prep_Ligand->Docking Analysis Analyze Binding Pose and Interactions Docking->Analysis

References

Synthesis and Chemical Characterization of Amtolmetin Guacil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amtolmetin guacil is a non-steroidal anti-inflammatory drug (NSAID) designed as a prodrug of tolmetin to mitigate the gastrointestinal side effects commonly associated with traditional NSAIDs.[1][2] This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound. It includes detailed experimental protocols, tabulated physicochemical and analytical data, and visual representations of its synthesis and unique gastroprotective mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound, chemically named (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate, is a non-acidic prodrug of the established NSAID, tolmetin.[2][3] Its development was driven by the need to reduce the gastrointestinal toxicity often seen with conventional NSAIDs.[2] this compound achieves this through a dual mechanism: functioning as a prodrug that is hydrolyzed to the active metabolite tolmetin, and possessing inherent gastroprotective properties.[2][3] The presence of a vanillic moiety in its structure allows it to stimulate capsaicin receptors in the gastrointestinal wall, leading to the release of nitric oxide (NO), a gastroprotective substance.[2] Furthermore, like other NSAIDs, its active metabolite, tolmetin, inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis and mediating its anti-inflammatory, analgesic, and antipyretic effects.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₂₄H₂₄N₂O₅[2]
Molecular Weight 420.46 g/mol [2]
IUPAC Name (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate[4]
CAS Number 87344-06-7[2]
Melting Point 116-120 °C[1][3]
Appearance White to off-white crystalline powder[5]
Solubility Slightly soluble in DMSO and Methanol[1]
LogP 3.22830[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of its active moiety, tolmetin. Tolmetin is then coupled with glycine, followed by esterification with guaiacol. A general workflow for the synthesis is depicted in the diagram below.

Synthesis_Workflow Tolmetin Tolmetin Amine_Coupling Amide Bond Formation Tolmetin->Amine_Coupling Glycine Glycine Glycine->Amine_Coupling Guaiacol Guaiacol Esterification Esterification Guaiacol->Esterification Intermediate Tolmetin-Glycine Intermediate (N-[2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetyl]glycine) Intermediate->Esterification Amine_Coupling->Intermediate Amtolmetin_Guacil This compound Esterification->Amtolmetin_Guacil

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of Tolmetin-Glycine Intermediate

This procedure outlines the formation of the amide bond between tolmetin and glycine.

  • Activation of Tolmetin: In a round-bottom flask, dissolve tolmetin in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Cool the solution to 0 °C in an ice bath. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or a chloroformate (e.g., isobutyl chloroformate) to activate the carboxylic acid group of tolmetin.[6]

  • Addition of Glycine: In a separate flask, prepare a solution of glycine in an appropriate solvent, which may require the use of a base (e.g., sodium hydroxide or triethylamine) to deprotonate the amino group.

  • Coupling Reaction: Slowly add the glycine solution to the activated tolmetin solution while maintaining the low temperature. Allow the reaction to stir at 0 °C for a period of time, then let it warm to room temperature and stir overnight.

  • Work-up and Purification: After the reaction is complete, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tolmetin-glycine intermediate.[6] Purification can be achieved by recrystallization from a suitable solvent system.[7]

Experimental Protocol: Synthesis of this compound

This procedure describes the esterification of the tolmetin-glycine intermediate with guaiacol.

  • Activation of the Intermediate: Dissolve the tolmetin-glycine intermediate in an anhydrous solvent. The carboxylic acid group of the intermediate is activated using a coupling agent, similar to the first step of the synthesis.

  • Esterification with Guaiacol: Add guaiacol to the reaction mixture. The reaction may be facilitated by the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[8]

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The work-up procedure is similar to that of the intermediate synthesis, involving washing with aqueous solutions to remove unreacted starting materials and by-products. The crude this compound is then purified, commonly by recrystallization from a solvent such as acetone, to yield the final product as a crystalline solid.[6][9]

Chemical Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical method for assessing the purity of this compound and for its quantitative determination in pharmaceutical formulations.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterConditionReference(s)
Column C18 or C8 reverse-phase column
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)
Detection UV spectrophotometry at a wavelength of approximately 313-320 nm
Flow Rate Typically 1.0 - 1.5 mL/min
Temperature Ambient or controlled column temperature
Spectroscopic Characterization
  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the tolmetin and guaiacol moieties, the pyrrole ring protons, the methylene protons of the acetyl and glycine groups, and the methyl protons of the tolmetin and methoxy groups.

  • ¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone, amide, and ester groups, the aromatic and pyrrole carbons, and the aliphatic carbons of the methyl and methylene groups.

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
N-H (Amide) ~3300Stretching vibration
C-H (Aromatic) ~3100-3000Stretching vibration
C-H (Aliphatic) ~3000-2850Stretching vibration
C=O (Ester) ~1760Stretching vibration
C=O (Amide) ~1650Stretching vibration (Amide I band)
C=O (Ketone) ~1630Stretching vibration
C=C (Aromatic) ~1600-1450Stretching vibrations
C-O (Ester) ~1250-1000Stretching vibrations

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its molecular formula.

  • Expected Molecular Ion Peak: In an ESI-MS spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 421.17 is expected.

  • Fragmentation Pattern: The molecule is expected to fragment at the ester and amide linkages. Key fragments would likely correspond to the loss of the guaiacol moiety, the glycine-guaiacol ester moiety, and further fragmentation of the tolmetin structure.

Mechanism of Action: A Dual Approach to Anti-Inflammatory Therapy

This compound's therapeutic efficacy is derived from its dual mechanism of action, which combines the anti-inflammatory effects of a traditional NSAID with a unique gastroprotective pathway.

Anti-inflammatory Action

Upon oral administration, this compound is absorbed and subsequently hydrolyzed by esterases in the plasma and tissues to its active metabolite, tolmetin.[2] Tolmetin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Gastroprotective Signaling Pathway

The intact this compound molecule possesses a vanillic moiety that is crucial for its gastroprotective effects. This mechanism is independent of its anti-inflammatory action and is a key differentiator from other NSAIDs.

Signaling_Pathway cluster_gastric_mucosa Gastric Mucosal Cell AMG This compound (Vanillic Moiety) Capsaicin_Receptor Capsaicin Receptor (TRPV1) AMG->Capsaicin_Receptor Stimulation CGRP_Release CGRP Release Capsaicin_Receptor->CGRP_Release NO_Synthase Nitric Oxide Synthase (NOS) Activation CGRP_Release->NO_Synthase NO_Production Nitric Oxide (NO) Production NO_Synthase->NO_Production Gastroprotection Gastroprotective Effects: - Increased Mucosal Blood Flow - Increased Mucus & Bicarbonate Secretion - Decreased Acid Secretion NO_Production->Gastroprotection

Caption: Gastroprotective signaling pathway of this compound.

The vanillic moiety of this compound stimulates capsaicin receptors (TRPV1) located on sensory nerve endings in the gastric mucosa.[2] This stimulation triggers the release of Calcitonin Gene-Related Peptide (CGRP). CGRP, in turn, activates Nitric Oxide Synthase (NOS), leading to an increase in the production of nitric oxide (NO).[3] Nitric oxide is a key signaling molecule in the gastrointestinal tract that promotes mucosal defense mechanisms, including increased blood flow, enhanced mucus and bicarbonate secretion, and inhibition of gastric acid secretion. These actions collectively contribute to the protection of the gastric lining from injury.

Conclusion

This compound represents a significant advancement in NSAID therapy, offering a comparable anti-inflammatory and analgesic efficacy to traditional agents but with a markedly improved gastrointestinal safety profile.[3] This technical guide has provided a detailed overview of its synthesis and chemical characterization, including experimental protocols and analytical methodologies. The dual mechanism of action, combining the prodrug approach with a unique, receptor-mediated gastroprotective effect, makes this compound a valuable therapeutic option for patients requiring long-term NSAID treatment, particularly those at risk for gastrointestinal complications. The information presented herein is intended to support further research and development in the field of safer and more effective anti-inflammatory agents.

References

The Conversion Pathway of Amtolmetin Guacil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amtolmetin Guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) designed as a prodrug of Tolmetin. This design strategy aims to mitigate the gastrointestinal side effects commonly associated with traditional NSAIDs. The therapeutic efficacy of this compound is dependent on its metabolic conversion to the active moiety, Tolmetin. This technical guide provides an in-depth overview of the conversion pathway of this compound to Tolmetin, detailing the metabolic processes, key enzymatic players, and species-specific variations. The guide includes a summary of quantitative pharmacokinetic data, detailed experimental protocols for the analysis of this compound and its metabolites, and visualizations of the metabolic pathways and experimental workflows.

Introduction

Tolmetin is a potent NSAID that effectively reduces inflammation and pain by inhibiting cyclooxygenase (COX) enzymes.[1] However, its clinical use can be limited by its propensity to cause gastrointestinal irritation.[2] this compound was developed as a non-acidic prodrug to circumvent this issue.[2][3] The gastroprotective properties of this compound are attributed to the presence of a vanillic moiety in its structure, which stimulates capsaicin receptors in the gastrointestinal wall.[4][5] The anti-inflammatory and analgesic effects are realized after the in vivo hydrolysis of this compound to release the active drug, Tolmetin.[6][7] Understanding the metabolic fate of this compound is crucial for optimizing its therapeutic use and for the development of future prodrugs.

The Metabolic Conversion Pathway

The conversion of this compound to Tolmetin is a multi-step enzymatic process primarily involving hydrolysis by esterases.[8] Significant species-specific differences exist in the metabolic profile of this compound, particularly between humans and rats.[9]

Enzymology of the Conversion

The hydrolysis of the ester and amide linkages in this compound is catalyzed by carboxylesterases (CES).[10] These enzymes are ubiquitously expressed in various tissues, with the highest concentrations found in the liver and intestines.[3][11] In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of many ester-containing drugs.[2][11] Human liver predominantly expresses hCE1, while the small intestine has high levels of hCE2.[2][12] In contrast, rodents have significantly higher carboxylesterase activity in their plasma compared to humans.[4][13][14]

Human Metabolic Pathway

In humans, this compound is rapidly metabolized, and the parent compound is often undetectable in plasma.[9] The primary metabolites identified in human plasma and liver microsomes are MED5 (1-methyl-5-p-methylbenzoyl-pyrrol-2-acetamido aceticacid) and its methyl ester.[9] The formation of Tolmetin occurs at very low levels.[9] This suggests that in humans, the initial hydrolysis of the guaiacol ester moiety is the predominant first step, followed by further metabolism.

G cluster_human Human Metabolic Pathway AMG This compound MED5 MED5 AMG->MED5 hCE2 (Intestine) hCE1 (Liver) Guaiacol Guaiacol AMG->Guaiacol hCE2 (Intestine) hCE1 (Liver) MED5_Me MED5 Methyl Ester MED5->MED5_Me Methylation Tolmetin Tolmetin (low levels) MED5->Tolmetin Hydrolysis (minor pathway)

Human Metabolic Pathway of this compound.
Rat Metabolic Pathway

In contrast to humans, the metabolic pathway in rats leads to the formation of both MED5 and significant levels of Tolmetin.[9] This indicates that in rats, both the guaiacol ester and the glycine amide bonds are readily hydrolyzed. The high carboxylesterase activity in rat plasma and liver microsomes contributes to this more extensive metabolism.[9]

G cluster_rat Rat Metabolic Pathway AMG This compound TG Tolmetin-glycinamide AMG->TG Plasma & Liver Esterases MED5 MED5 (predominant) AMG->MED5 Plasma & Liver Esterases Guaiacol Guaiacol AMG->Guaiacol Plasma & Liver Esterases Tolmetin Tolmetin TG->Tolmetin Amidase Glycine Glycine TG->Glycine Amidase

Rat Metabolic Pathway of this compound.

Quantitative Data

A bioequivalence study conducted in healthy male volunteers provides key pharmacokinetic parameters for the active metabolites of this compound following a single oral dose.[15]

MetaboliteCmax (µg/mL)Tmax (hr)AUC0-t (µg·hr/mL)AUC0-inf (µg·hr/mL)t1/2 (hr)
Tolmetin 3.8 ± 1.22.5 ± 0.515.2 ± 4.516.8 ± 4.92.1 ± 0.6
Tolmetin Glycinamide 2.9 ± 0.92.0 ± 0.410.5 ± 3.111.2 ± 3.31.8 ± 0.5
Table 1: Mean Pharmacokinetic Parameters of Tolmetin and Tolmetin Glycinamide after a single 600 mg oral dose of this compound in humans.[15]

Experimental Protocols

In Vivo Bioequivalence Study

Objective: To compare the bioavailability of a test and reference formulation of this compound tablets.

Study Design: An open-label, randomized, two-treatment, two-period, single-dose, crossover study with a 7-day washout period.[15]

Subjects: 12 healthy Indian male volunteers.[15]

Procedure:

  • Subjects were administered a single 600 mg tablet of either the test or reference this compound formulation after an overnight fast.[15]

  • Serial blood samples were collected over a 24-hour period.[15]

  • Plasma was separated and stored at -20°C until analysis.[15]

  • Plasma concentrations of Tolmetin and Tolmetin Glycinamide were determined using a validated HPLC-UV method.[15]

Analytical Method for Quantification in Plasma (HPLC-UV)

Objective: To quantify this compound, Tolmetin, and Tolmetin Glycinamide in human plasma.

Method: High-Performance Liquid Chromatography with UV detection.[3][11]

Sample Preparation:

  • To 0.5 mL of plasma, add an internal standard (e.g., coumarin).[11]

  • Precipitate proteins by adding acetonitrile.[11]

  • Vortex and centrifuge the samples.[11]

  • Inject the supernatant into the HPLC system.[11]

Chromatographic Conditions:

  • Column: C8 column.[3][11]

  • Mobile Phase: A mixture of acetonitrile, methanol, and 1% acetic acid.[3][11]

  • Detection: UV at 313 nm.[3][11]

  • Linearity: The method was linear in the range of 0.5-20.0 µg/mL for all analytes.[3]

  • Precision and Accuracy: The coefficient of variation for intra-day and inter-day accuracy and precision was less than 8.2%.[3]

G cluster_workflow HPLC-UV Analysis Workflow start Plasma Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Injection supernatant->hplc detection UV Detection (313 nm) hplc->detection quant Quantification detection->quant

Workflow for HPLC-UV analysis of this compound and its metabolites.

Conclusion

The conversion of this compound to its active metabolite, Tolmetin, is a complex process governed by species-specific enzymatic hydrolysis. In humans, the metabolic pathway favors the formation of MED5 and its methyl ester, with only minor production of Tolmetin. This highlights the importance of considering species differences in drug metabolism during preclinical development. The provided pharmacokinetic data and analytical methods offer a solid foundation for further research into the clinical pharmacology of this compound. Future studies should focus on elucidating the precise kinetic parameters of the human carboxylesterases involved in this compound metabolism to better predict its therapeutic efficacy and potential drug-drug interactions.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Amtolmetin Guacil in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the metabolic pathways and pharmacokinetic profile of Amtolmetin Guacil (AMG) as characterized in preclinical models, with a primary focus on rat studies.

Introduction

This compound (AMG) is a non-steroidal anti-inflammatory drug (NSAID) designed as a non-acidic prodrug of Tolmetin (TMT).[1] The rationale behind its development was to mitigate the gastrointestinal side effects commonly associated with traditional NSAIDs like TMT.[1] AMG achieves this by acting as a prodrug, which is synthesized from the condensation of tolmetin with glycine and guaiacol.[2] It exhibits anti-inflammatory, analgesic, and antipyretic properties comparable to other NSAIDs but with a significantly improved gastric safety profile.[2] This enhanced tolerability is attributed to the intact molecule's unique gastroprotective effects, which are lost upon its metabolism.[2] Understanding the preclinical pharmacokinetics and metabolism of AMG is crucial for interpreting efficacy and toxicology data and for predicting its behavior in humans.

Metabolism of this compound

In vitro and in vivo studies have demonstrated significant species-dependent differences in the metabolism of AMG, particularly between rats and humans.[1]

Metabolic Pathway in Rats

In preclinical rat models, this compound is hydrolyzed to form two primary metabolites:

  • Tolmetin (TMT): The active NSAID moiety responsible for the therapeutic effects.

  • MED5 (Tolmetin-glycinamide): Another major metabolite.[1][2]

Following oral administration to rats, AMG itself is generally not detectable in plasma, indicating rapid and extensive first-pass metabolism.[1] The metabolic conversion occurs in both fresh rat plasma and liver microsomes.[1]

AMG_Metabolism_Rat cluster_metabolism Metabolism in Rat Plasma & Liver AMG This compound (AMG) TMT Tolmetin (TMT) (Active Moiety) AMG->TMT Hydrolysis MED5 MED5 (Tolmetin-glycinamide) AMG->MED5 Hydrolysis

Caption: Metabolic pathway of this compound in rats.

Comparison with Human Metabolism

It is noteworthy that the metabolic profile in humans differs significantly. In fresh human plasma and liver microsomes, AMG is rapidly converted to MED5 and MED5 methyl ester, with very low corresponding levels of the active TMT.[1] This species difference is a critical consideration for extrapolating preclinical findings to clinical scenarios.

Pharmacokinetics in Preclinical Models

Pharmacokinetic (PK) studies in rats confirm that after oral administration of AMG, the systemic exposure is predominantly to its metabolite, Tolmetin (TMT). The resulting pharmacokinetic parameters of TMT are very similar to those observed after direct oral administration of TMT itself.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Tolmetin (TMT) in Wistar rats following the oral administration of either TMT or this compound (AMG).

ParameterTolmetin (TMT) from Oral TMTTolmetin (TMT) from Oral AMG
Dose 32.95 mg/kgNot specified, but yields similar TMT PK
Cmax (µg/mL) Data not available in summaryData not available in summary
Tmax (min) Data not available in summaryData not available in summary
AUC (µg·h/mL) Data not available in summaryData not available in summary
Absorption Rate (K01) 0.1304 min⁻¹[3]-
Bioavailability (F) 96.94%[3]-
Key Finding The drug is absorbed rapidly.[3]PK parameters of TMT are similar to when TMT is administered alone.[1]

Note: Specific Cmax, Tmax, and AUC values for TMT following AMG administration in rats were not detailed in the provided search results, but the literature confirms the similarity of the overall profile to direct TMT administration.[1]

Experimental Protocols

Detailed experimental design is fundamental to the robust characterization of a drug candidate's pharmacokinetic and metabolic profile.

In Vivo Pharmacokinetic Study Protocol (Rat Model)

This protocol outlines a typical procedure for assessing the pharmacokinetics of AMG's metabolites in rats.

  • Animal Model: Male Wistar rats are commonly used.[1][3] Animals are fasted overnight prior to dosing but allowed access to water.[4]

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose) and administered as a single dose via oral gavage (intragastrically).[5]

  • Blood Sampling: Serial blood samples (approx. 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 min) to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the metabolites (TMT and MED5) are quantified using a validated analytical method, such as LC-MS/MS.[6]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.[7]

PK_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Animal Model (e.g., Wistar Rats) C Oral Administration (Gavage) A->C B Prepare Dosing Formulation (AMG in Vehicle) B->C D Serial Blood Sampling (Predetermined Time Points) C->D E Plasma Separation (Centrifugation) D->E F Bioanalysis of Metabolites (LC-MS/MS) E->F G Pharmacokinetic Analysis (Calculate Cmax, AUC, etc.) F->G

Caption: Workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism Study Protocol (Rat Liver Microsomes)

This protocol describes a common method for evaluating the metabolic stability of a compound using a subcellular fraction.

  • Microsome Preparation: Liver microsomes are prepared from male Sprague-Dawley or Wistar rats. Livers are homogenized in a buffer solution, and the homogenate is subjected to differential centrifugation to isolate the microsomal fraction (S9 fraction is ultracentrifuged at 105,000 x g).[8][9] Protein concentration is determined via a method like the BCA assay.[9]

  • Incubation Mixture: The reaction mixture typically contains:

    • Rat liver microsomes (e.g., 0.5 - 1.0 mg/mL protein).[10]

    • This compound (e.g., 1 µM).[10]

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).[10]

    • An NADPH-regenerating system (cofactor required for CYP450 enzyme activity).[10]

  • Reaction: The mixture is pre-incubated at 37°C. The reaction is initiated by adding the NADPH-regenerating system. The incubation proceeds for a set time (e.g., 60 minutes), often with aliquots taken at multiple time points (e.g., 0, 5, 15, 30, 60 min).[10]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.[10]

  • Sample Processing: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the parent compound and metabolites, is collected for analysis.

  • Analysis: The disappearance of the parent compound (AMG) and the appearance of metabolites (TMT, MED5) are monitored by LC-MS/MS to determine metabolic stability (e.g., half-life).

InVitro_Workflow A Prepare Incubation Mixture (Microsomes, AMG, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH Cofactor) B->C D Incubate at 37°C (Collect samples over time) C->D E Terminate Reaction (Add Acetonitrile) D->E F Process Sample (Centrifuge) E->F G Analyze Supernatant (LC-MS/MS) F->G H Calculate Metabolic Stability (e.g., Half-life) G->H

Caption: Workflow for an in vitro metabolism study.

Conclusion

In preclinical rat models, this compound functions effectively as a prodrug, undergoing extensive and rapid metabolism to its active moiety, Tolmetin, and another metabolite, MED5. The pharmacokinetic profile of the resultant Tolmetin is comparable to that of directly administered Tolmetin. These findings from preclinical models are essential for establishing the foundational pharmacology and safety profile of AMG. However, the pronounced species differences in metabolism underscore the importance of careful and thorough clinical pharmacokinetic studies to fully characterize its disposition in humans.

References

Amtolmetin Guacil: A Technical Guide on its Anti-inflammatory and Analgesic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amtolmetin guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) engineered to provide potent anti-inflammatory and analgesic effects while mitigating the gastrointestinal (GI) toxicity commonly associated with this class of drugs.[1] It functions as a prodrug of tolmetin, a known cyclooxygenase (COX) inhibitor.[1] Unique to its structure is a vanillic moiety that confers a distinct gastroprotective mechanism, activating sensory neurons in the gastric mucosa to release protective mediators. This guide provides a detailed examination of the pharmacological properties of this compound, summarizing quantitative data, outlining key experimental protocols for its evaluation, and visualizing its complex mechanism of action.

Mechanism of Action

This compound's therapeutic profile is defined by a dual mechanism: the systemic anti-inflammatory and analgesic action of its active metabolite, tolmetin, and a localized gastroprotective effect mediated by the parent molecule.[1][2]

Anti-inflammatory and Analgesic Pathway

Upon oral administration, this compound is absorbed and hydrolyzed by plasma esterases into its active metabolites, primarily tolmetin and tolmetin-glycinamide.[1] Tolmetin is responsible for the therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] This inhibition blocks the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1] By reducing prostaglandin synthesis, tolmetin effectively alleviates inflammatory symptoms and provides analgesia.[1]

Gastroprotective Pathway

Unlike traditional NSAIDs, this compound possesses an intrinsic gastroprotective property.[1] This effect is attributed to the guaiacol (vanillic) moiety within the parent drug structure.[1] The mechanism unfolds as follows:

  • Capsaicin Receptor Stimulation: The vanillic group stimulates capsaicin (vanilloid) receptors on afferent sensory neurons in the gastric mucosa.[1][3]

  • CGRP Release: This stimulation triggers the release of Calcitonin Gene-Related Peptide (CGRP).[1][4]

  • Nitric Oxide (NO) Production: CGRP, in turn, promotes the synthesis and release of nitric oxide (NO).[1][5]

  • Mucosal Protection: NO contributes to gastroprotection by enhancing mucosal blood flow, increasing the secretion of mucus and bicarbonate, and inhibiting gastric acid secretion.[1][6] This localized, protective cascade counteracts the deleterious effects of systemic prostaglandin depletion, significantly reducing the risk of gastric lesions.[4]

dot digraph "Mechanism_of_Action_Amtolmetin_Guacil" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", compound=true, maxsize="760"]; node [shape=box, style="filled", fontname="sans-serif", fontcolor="#202124"]; edge [fontname="sans-serif", color="#5F6368"];

} caption: "Dual mechanism of this compound."

Quantitative Pharmacological Data

The efficacy of this compound and its active metabolite, tolmetin, has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity
CompoundTargetAssay SystemIC50 ValueReference
TolmetinHuman COX-1Whole Blood Assay0.35 µM[7][8]
TolmetinHuman COX-2Whole Blood Assay0.82 µM[7][8]
This compoundNitric Oxide (NO) ProductionLPS/IFNγ-induced in RAW264.7 cells51.3 µM[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Human Pharmacokinetic Parameters of Active Metabolite (Tolmetin)
ParameterDescriptionValueSubject PopulationReference
Elimination Half-life0.83 hrNormal subjects & Arthritic patients[9]
Vd Apparent Volume of Distribution0.098 L/kgNormal subjects & Arthritic patients[9]

Note: A bioequivalence study confirmed the determination of Cmax, Tmax, and AUC for tolmetin and tolmetin glycinamide after a single 600 mg oral dose of this compound in 12 healthy male volunteers, though specific mean values were not detailed in the available abstract.[10]

Table 3: Clinical Efficacy in Knee Osteoarthritis (vs. Diclofenac)
Outcome Measure (at 30 days)This compound (600 mg twice daily)Diclofenac Sodium (50 mg twice daily)Reference
Reduction in Pain Intensity (WOMAC) 55.1%29.9%[11]
Improvement in Functional Abilities (WOMAC) 54.0%30.0%[11]
Patients Reporting "Significant Improvement" 50.0%18.8%[11]
Patients Satisfied with Treatment 85.0%56.0%[11]

WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) is a standardized questionnaire used to assess pain, stiffness, and physical function in patients with osteoarthritis.

Key Experimental Protocols

The analgesic and anti-inflammatory properties of NSAIDs are evaluated using standardized preclinical models.

In Vivo Model: Acetic Acid-Induced Writhing Test (Analgesic Activity)

This model assesses peripheral analgesic activity by inducing visceral pain.[12]

  • Objective: To quantify the reduction in pain response (writhing) following drug administration.

  • Methodology:

    • Animals: Swiss albino mice are typically used.[13]

    • Grouping: Animals are divided into control (vehicle), standard (e.g., Diclofenac 10 mg/kg), and test groups (various doses of this compound).

    • Administration: The test compound or vehicle is administered orally or intraperitoneally.

    • Induction: After a set period (e.g., 30-60 minutes), a 0.6-1.0% solution of acetic acid is injected intraperitoneally (typically 10 mL/kg).[13][14]

    • Observation: Immediately following injection, each mouse is placed in an individual observation chamber. The number of "writhes" (a characteristic stretching, arching of the back, and extension of hind limbs) is counted for a defined period, such as 20 minutes.[12][14]

    • Data Analysis: The percentage inhibition of writhing is calculated for each test group relative to the control group using the formula:[15] % Inhibition = [(Mean writhes in Control - Mean writhes in Test) / Mean writhes in Control] x 100

In Vivo Model: Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This is a widely used and validated model for evaluating acute inflammation.

  • Objective: To measure the ability of a compound to reduce acute inflammation (edema).

  • Methodology:

    • Animals: Wistar or Sprague-Dawley rats (150-200g) are commonly used.

    • Grouping: Animals are grouped into control, standard, and test groups.

    • Administration: The test compound or vehicle is administered orally one hour before the inducing agent.

    • Induction: A 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar surface of the rat's hind paw.

    • Measurement: The volume of the paw is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Data Analysis: The increase in paw volume (edema) is calculated for each time point. The percentage inhibition of edema by the test drug is determined by comparing the increase in paw volume in the treated groups with the control group.

dot digraph "Experimental_Workflow_Carrageenan_Edema" { graph [rankdir="TB", splines=true, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style="filled", fontname="sans-serif", fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="sans-serif", color="#5F6368"];

} caption: "Workflow for Carrageenan-Induced Paw Edema."

Conclusion

This compound represents a significant development in NSAID therapy. Its design as a prodrug of tolmetin ensures effective inhibition of COX enzymes for potent anti-inflammatory and analgesic action. Critically, its unique, localized gastroprotective mechanism, mediated by the stimulation of capsaicin receptors and the subsequent CGRP/NO cascade, distinguishes it from traditional NSAIDs by providing a superior gastrointestinal safety profile. The quantitative data from in vitro, preclinical, and clinical studies consistently support its efficacy and enhanced tolerability, making it a valuable therapeutic option for patients with inflammatory conditions, particularly those at risk for NSAID-induced gastropathy.

References

The Molecular Basis of Amtolmetin Guacil's Gastroprotective Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amtolmetin guacil (AMG), a non-steroidal anti-inflammatory drug (NSAID), distinguishes itself from traditional NSAIDs through a significantly improved gastrointestinal (GI) safety profile. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the gastroprotective effects of AMG. While its therapeutic anti-inflammatory and analgesic actions are mediated by the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, tolmetin, its gastric-sparing properties are attributed to a multi-faceted mechanism involving the activation of capsaicin-sensitive sensory neurons, subsequent release of calcitonin gene-related peptide (CGRP), and the induction of nitric oxide (NO) synthesis. Furthermore, evidence suggests a contribution from the drug's antioxidant properties. This guide will detail the signaling pathways, present quantitative data from key experimental findings, and provide methodologies for the cited experiments to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The clinical utility of non-steroidal anti-inflammatory drugs (NSAIDs) is frequently hampered by their propensity to induce gastrointestinal toxicity, ranging from dyspepsia to peptic ulcers and bleeding.[1] This adverse effect is primarily a consequence of the inhibition of cyclooxygenase-1 (COX-1), which is responsible for the synthesis of prostaglandins that are crucial for maintaining the integrity of the gastric mucosa.[2] this compound (AMG) is a non-selective NSAID that has demonstrated comparable anti-inflammatory and analgesic efficacy to other NSAIDs but with a markedly better GI tolerability profile.[1][3] This improved safety profile is not merely due to its prodrug nature but is rooted in a unique combination of molecular interactions that actively protect the gastric mucosa. This guide will dissect these mechanisms at a molecular level.

Dual Mechanism of Action: Anti-inflammatory Efficacy and Gastric Protection

This compound is a prodrug that is hydrolyzed in the body to its active metabolite, tolmetin, which is responsible for the systemic anti-inflammatory effects.[4] The parent molecule, however, plays a crucial role in the gastroprotective effect before its systemic absorption and metabolism.

Anti-inflammatory Action: Cyclooxygenase Inhibition

The therapeutic effects of AMG are mediated by its active metabolite, tolmetin, which non-selectively inhibits both COX-1 and COX-2 enzymes.[2] By blocking the COX pathway, tolmetin reduces the production of prostaglandins involved in inflammation, pain, and fever.[4]

Gastroprotective Action: A Multi-pronged Approach

The key to AMG's gastric safety lies in the vanilloyl moiety of its chemical structure. This component initiates a signaling cascade that counteracts the deleterious effects of prostaglandin depletion in the gastric mucosa. The primary gastroprotective mechanisms include:

  • Activation of Capsaicin-Sensitive Sensory Neurons and CGRP Release: The vanilloyl group of AMG stimulates capsaicin receptors (TRPV1) on afferent sensory neurons in the gastric mucosa.[2] This activation leads to the release of the neuropeptide CGRP.[2]

  • Induction of Nitric Oxide Synthesis: CGRP, in turn, stimulates the production of nitric oxide (NO), a potent vasodilator and cytoprotective molecule.[2] Studies have shown that AMG specifically upregulates the expression and activity of inducible nitric oxide synthase (iNOS) in the gastric mucosa.[5]

  • Enhanced Mucosal Defense: The released NO contributes to gastroprotection by increasing mucosal blood flow, enhancing mucus and bicarbonate secretion, and reducing leukocyte adhesion.[2]

  • Antioxidant Effects: AMG has been shown to exert antioxidant effects by increasing the activity of superoxide dismutase (SOD) and decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the gastric mucosa.[6]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical and clinical studies, highlighting the molecular basis of this compound's gastroprotective effect.

Table 1: Cyclooxygenase (COX) Inhibition and Selectivity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Selectivity RatioReference
Tolmetin (active metabolite of AMG)0.350.822.34[7][8][9]
This compound--4.4[3]

IC50: Half-maximal inhibitory concentration.

Table 2: Effect of this compound on Ethanol-Induced Gastric Injury in Mice

Treatment GroupDose (mg/kg)Gastric Lesion ScoreNO Content (nmol/mg protein)NOS Activity (U/mg protein)SOD Activity (U/mg protein)MDA Content (nmol/mg protein)Reference
Normal Control-0.2 ± 0.18.5 ± 1.212.3 ± 1.5112.5 ± 10.81.2 ± 0.3[6]
Ethanol Model-4.8 ± 0.73.2 ± 0.65.1 ± 0.965.4 ± 8.24.5 ± 0.8[6]
AMG753.1 ± 0.55.6 ± 0.97.8 ± 1.1*--[6]
AMG1502.2 ± 0.4 6.8 ± 1.09.5 ± 1.3 89.7 ± 9.52.3 ± 0.5 [6]
AMG3001.3 ± 0.37.9 ± 1.1 11.2 ± 1.4105.3 ± 10.1 1.5 ± 0.4[6]
Tolmetin904.5 ± 0.63.5 ± 0.75.4 ± 1.0--[6]

*P < 0.05, **P < 0.01 vs. Ethanol Model group. Data are presented as mean ± SD.

Table 3: Comparative Endoscopic Gastric Damage Scores in Clinical Studies

StudyComparatorThis compound (Median Score)Comparator (Median Score)P-valueReference
Lazzaroni et al., 2001Piroxicam1 (range 0-4)3 (range 0-4)P = 0.04[10]
Jajić et al., 2000Diclofenac0 (range 0-4)2 (range 0-4)P = 0.005[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for evaluating the gastroprotective effects of this compound.

AMG_Gastroprotection_Pathway cluster_lumen Gastric Lumen cluster_mucosa Gastric Mucosa AMG This compound (Vanilloyl Moiety) TRPV1 TRPV1 Receptor (Capsaicin Receptor) AMG->TRPV1 Stimulation SensoryNeuron Capsaicin-Sensitive Afferent Neuron TRPV1->SensoryNeuron Activation CGRP CGRP Release SensoryNeuron->CGRP iNOS iNOS Upregulation CGRP->iNOS Stimulation NO Nitric Oxide (NO) Production iNOS->NO Protection Gastroprotection (↑ Blood Flow, ↑ Mucus, ↑ Bicarbonate) NO->Protection

Figure 1: Signaling pathway of this compound's gastroprotective effect.

NSAID_Damage_vs_AMG_Protection cluster_nsaid Traditional NSAID Action cluster_amg This compound's Counteractive Mechanism NSAID Traditional NSAID COX1_inhibition COX-1 Inhibition NSAID->COX1_inhibition PG_depletion Prostaglandin Depletion COX1_inhibition->PG_depletion Mucosal_damage Gastric Mucosal Damage PG_depletion->Mucosal_damage Mucosal_protection Enhanced Mucosal Defense PG_depletion->Mucosal_protection Counteracts AMG This compound Vanilloyl Vanilloyl Moiety AMG->Vanilloyl NO_pathway CGRP/NO Pathway Activation Vanilloyl->NO_pathway NO_pathway->Mucosal_protection

Figure 2: Opposing effects of traditional NSAIDs and this compound on gastric mucosa.

Experimental_Workflow start Rodent Model (e.g., Wistar Rats) grouping Grouping: - Control - Ethanol - AMG + Ethanol - Tolmetin + Ethanol start->grouping treatment Oral Administration of Test Compounds grouping->treatment induction Induction of Gastric Injury (e.g., Ethanol Administration) treatment->induction euthanasia Euthanasia and Stomach Excision induction->euthanasia analysis Analysis euthanasia->analysis macroscopic Macroscopic Lesion Scoring analysis->macroscopic histology Histological Examination analysis->histology biochemical Biochemical Assays: - NO/NOS - SOD/MDA analysis->biochemical western_blot Western Blot: - iNOS protein analysis->western_blot

Figure 3: Experimental workflow for assessing the gastroprotective effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's gastroprotective effects.

Ethanol-Induced Gastric Ulcer Model in Rodents

This model is widely used to assess the cytoprotective properties of a compound.

  • Animals: Male Wistar rats (180-220 g) or Kunming mice (18-22 g) are typically used.

  • Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard pellet diet and water ad libitum. They are acclimatized for at least one week before the experiment.

  • Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.

  • Grouping and Dosing: Animals are randomly divided into experimental groups (n=6-8 per group), including a normal control group, a model control group (ethanol only), and treatment groups receiving various doses of this compound, its active metabolite tolmetin, or a reference drug (e.g., a proton pump inhibitor). The test compounds are typically administered orally by gavage.

  • Ulcer Induction: One hour after the administration of the test compounds, gastric ulcers are induced by oral administration of absolute ethanol (e.g., 1 mL/200 g body weight for rats).

  • Sample Collection: One hour after ethanol administration, the animals are euthanized by cervical dislocation. The stomachs are immediately removed, opened along the greater curvature, and rinsed with saline.

  • Macroscopic Evaluation: The stomachs are examined for the presence of ulcers. The ulcer index can be calculated based on the number and severity of the lesions.

  • Histopathological Examination: Gastric tissue samples are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of mucosal damage.

  • Biochemical Analysis: Gastric mucosal tissue can be scraped, homogenized, and used for various biochemical assays as described below.

Measurement of Nitric Oxide (NO) and Nitric Oxide Synthase (NOS) Activity

The Griess reaction is a common method for the indirect measurement of NO production by quantifying its stable end products, nitrite and nitrate.

  • Sample Preparation: Gastric mucosal homogenates are centrifuged, and the supernatant is collected.

  • Nitrate Reduction: For the measurement of total NO production (nitrite + nitrate), nitrate in the sample is first reduced to nitrite using nitrate reductase.

  • Griess Reaction: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) is added to the samples. Nitrite reacts with the Griess reagent to form a colored azo compound.

  • Spectrophotometric Measurement: The absorbance of the colored product is measured spectrophotometrically at approximately 540 nm. The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

  • NOS Activity: NOS activity can be determined by measuring the conversion of L-arginine to L-citrulline, often using a radio-labeled substrate, or by measuring the rate of NO production in the presence of necessary cofactors.

Western Blot Analysis for Inducible Nitric Oxide Synthase (iNOS)

This technique is used to quantify the protein expression of iNOS in gastric tissue.

  • Protein Extraction: Gastric mucosal samples are homogenized in a lysis buffer containing protease inhibitors. The homogenates are then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for iNOS. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry. A housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control to normalize the iNOS expression levels.

Measurement of Superoxide Dismutase (SOD) Activity and Malondialdehyde (MDA) Levels

These assays are used to assess the antioxidant status and the extent of lipid peroxidation in the gastric mucosa.

  • SOD Activity Assay: SOD activity is typically measured using a commercial assay kit. The principle often involves the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine-xanthine oxidase system. The degree of inhibition is proportional to the SOD activity in the sample.

  • MDA Level Assay (TBARS Assay): MDA levels, a marker of lipid peroxidation, are commonly measured using the thiobarbituric acid reactive substances (TBARS) assay. In this assay, MDA in the sample reacts with thiobarbituric acid under acidic conditions and high temperature to form a colored complex that can be measured spectrophotometrically.

Measurement of Calcitonin Gene-Related Peptide (CGRP) Release

Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) are the standard methods for quantifying CGRP release from cultured sensory neurons or in tissue perfusates.

  • Sample Collection: For in vitro studies, dorsal root ganglion (DRG) neurons can be cultured and stimulated with capsaicin or AMG. The culture supernatant is then collected. For in vivo studies, microdialysis or tissue perfusion techniques can be used to collect samples from the gastric mucosa.

  • Radioimmunoassay (RIA):

    • Principle: RIA is a competitive binding assay. A known quantity of radiolabeled CGRP (tracer) competes with the unlabeled CGRP in the sample for binding to a limited amount of anti-CGRP antibody.

    • Procedure: The sample is incubated with the tracer and the antibody. After reaching equilibrium, the antibody-bound CGRP is separated from the free CGRP. The radioactivity of the bound fraction is measured. The concentration of CGRP in the sample is inversely proportional to the measured radioactivity and is determined by comparison with a standard curve.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Principle: A sandwich ELISA is commonly used. A capture antibody specific for CGRP is coated onto the wells of a microplate. The sample is added, and any CGRP present binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme, is then added and binds to the captured CGRP.

    • Procedure: After washing away unbound reagents, a substrate for the enzyme is added, resulting in a color change. The intensity of the color is proportional to the amount of CGRP in the sample and is quantified using a microplate reader.

Conclusion

The gastroprotective effect of this compound is a result of a sophisticated and multi-faceted molecular mechanism that extends beyond the simple consequence of its prodrug nature. The activation of capsaicin-sensitive sensory neurons by the vanilloyl moiety, leading to CGRP release and subsequent NO production via iNOS induction, represents a key protective pathway that actively counteracts the potential for gastric damage inherent to COX inhibition. The additional contribution of its antioxidant properties further solidifies its favorable GI safety profile. This in-depth understanding of AMG's molecular basis of action provides a strong rationale for its clinical use, particularly in patients at risk for NSAID-induced gastropathy, and offers valuable insights for the future design of safer anti-inflammatory drugs.

References

Amtolmetin Guacil: An In-Depth Technical Guide on its Effect on Prostaglandin Synthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amtolmetin guacil, a non-steroidal anti-inflammatory drug (NSAID), presents a unique pharmacological profile characterized by effective anti-inflammatory and analgesic properties coupled with a notable gastroprotective mechanism. As a prodrug, it is metabolized to its active form, tolmetin, which is responsible for the inhibition of prostaglandin synthesis. This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its effects on the prostaglandin synthesis pathways. It includes quantitative data on its inhibitory effects on cyclooxygenase (COX) enzymes, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways involved.

Introduction

This compound is a non-acidic prodrug of tolmetin, developed to provide the therapeutic benefits of traditional NSAIDs while mitigating their associated gastrointestinal side effects.[1] Its anti-inflammatory and analgesic effects are primarily attributed to the inhibition of prostaglandin synthesis by its active metabolite, tolmetin.[2] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[2] The synthesis of prostaglandins is dependent on the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2]

A distinguishing feature of this compound is its gastroprotective effect, which is not commonly observed with other NSAIDs. This is attributed to two key mechanisms: the induction of nitric oxide synthase (NOS) and the stimulation of capsaicin receptors in the gastric mucosa.[3] The release of nitric oxide (NO) enhances mucosal blood flow and mucus secretion, thereby protecting the stomach lining.[2]

This guide will delve into the technical details of this compound's interaction with the prostaglandin synthesis pathways, providing quantitative data, experimental methodologies, and pathway diagrams to support further research and drug development.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Upon oral administration, this compound is absorbed and subsequently hydrolyzed by esterases, primarily in the liver, to its active metabolite, tolmetin, and guajacol.[2] Tolmetin is the primary mediator of the drug's anti-inflammatory activity through its inhibition of the COX enzymes.[2]

The arachidonic acid cascade is the central pathway for prostaglandin synthesis. When a cell is stimulated, phospholipase A2 releases arachidonic acid from the cell membrane. Arachidonic acid is then converted by COX enzymes into the unstable intermediate, prostaglandin H2 (PGH2). PGH2 is further metabolized by various synthases to produce different prostaglandins (e.g., PGE2, PGI2) and thromboxanes (e.g., TXA2), which are involved in inflammation, pain, and platelet aggregation.

Tolmetin, as an active metabolite of this compound, competitively inhibits both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to PGH2 and consequently reducing the production of prostaglandins.

Quantitative Data on COX Inhibition

The inhibitory potency of a compound against COX enzymes is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for tolmetin, the active metabolite of this compound.

CompoundEnzymeIC50 (µM)
TolmetinHuman COX-10.35
TolmetinHuman COX-20.82

Data sourced from publicly available pharmacological databases.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the effect of this compound and its metabolites on prostaglandin synthesis. While specific protocols from studies on this compound are not always published in full detail, the following represent standard and widely accepted methods for evaluating NSAIDs.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a test compound against purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., tolmetin) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, cofactors, and the test compound dilutions.

  • Add the COX-1 or COX-2 enzyme to each well and incubate for a predetermined time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, using a suitable software.

Human Whole Blood Assay for COX Inhibition

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.

Objective: To assess the inhibitory effect of a test compound on COX-1 and COX-2 activity in human whole blood.

Materials:

  • Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.

  • Test compound (e.g., tolmetin)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Calcium ionophore (e.g., A23187) or thrombin for COX-1 stimulation

  • Anticoagulant (e.g., heparin)

  • ELISA kits for thromboxane B2 (TXB2) (a stable metabolite of the COX-1 product TXA2) and PGE2 (a major product of COX-2).

  • Incubator

  • Centrifuge

Procedure for COX-1 Inhibition:

  • Aliquot heparinized whole blood into tubes.

  • Add various concentrations of the test compound to the blood samples and incubate for a specified time (e.g., 1 hour) at 37°C.

  • Induce platelet aggregation and TXB2 production by adding a calcium ionophore or thrombin and incubate for a further period (e.g., 30 minutes).

  • Stop the reaction by placing the tubes on ice and then centrifuge to obtain plasma.

  • Measure the concentration of TXB2 in the plasma using an ELISA kit.

  • Calculate the percentage of inhibition of TXB2 production for each concentration of the test compound.

Procedure for COX-2 Inhibition:

  • Aliquot heparinized whole blood into tubes.

  • Add various concentrations of the test compound.

  • Induce COX-2 expression and activity by adding LPS and incubate for 24 hours at 37°C.

  • Centrifuge the samples to obtain plasma.

  • Measure the concentration of PGE2 in the plasma using an ELISA kit.

  • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.

Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

Prostaglandin Synthesis Pathway and Inhibition by Tolmetin

Prostaglandin_Synthesis Prostaglandin Synthesis and Inhibition by Tolmetin Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet Platelet Aggregation Thromboxanes->Platelet Tolmetin Tolmetin (Active Metabolite of This compound) Tolmetin->COX1 Tolmetin->COX2

Caption: Inhibition of COX-1 and COX-2 by tolmetin blocks prostaglandin synthesis.

Gastroprotective Mechanism of this compound via Nitric Oxide Pathway

NO_Pathway Gastroprotective Mechanism of this compound: NO Pathway AMG This compound GastricMucosa Gastric Mucosal Cells AMG->GastricMucosa iNOS Inducible Nitric Oxide Synthase (iNOS) GastricMucosa->iNOS Induction NO Nitric Oxide (NO) iNOS->NO L_Arginine L-Arginine L_Arginine->iNOS Gastroprotection Gastroprotection (Increased Mucosal Blood Flow, Mucus & Bicarbonate Secretion) NO->Gastroprotection

Caption: this compound induces iNOS, leading to NO-mediated gastroprotection.

Gastroprotective Mechanism of this compound via Capsaicin Receptor Pathway

Capsaicin_Pathway Gastroprotective Mechanism of this compound: Capsaicin Receptor Pathway AMG This compound (Vanillic Moiety) CapsaicinReceptor Capsaicin Receptor (TRPV1) AMG->CapsaicinReceptor Stimulation SensoryNeuron Afferent Sensory Neuron in Gastric Mucosa CGRP Calcitonin Gene-Related Peptide (CGRP) Release CapsaicinReceptor->CGRP NO_release Increased Nitric Oxide (NO) Production CGRP->NO_release Gastroprotection Gastroprotection NO_release->Gastroprotection

Caption: this compound stimulates capsaicin receptors, triggering a protective cascade.

Conclusion

This compound's mechanism of action is a compelling example of rational drug design, combining the established anti-inflammatory effects of a COX inhibitor with a unique, dual-pathway gastroprotective mechanism. Its active metabolite, tolmetin, effectively inhibits both COX-1 and COX-2, leading to a reduction in prostaglandin synthesis and consequent alleviation of inflammation and pain. Concurrently, the parent molecule appears to induce nitric oxide synthase and stimulate capsaicin receptors in the gastric mucosa, contributing to its enhanced gastrointestinal safety profile. This technical guide provides a foundational understanding of these pathways, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in the continued exploration and application of this and similar compounds. Further research to elucidate the precise IC50 values of the prodrug and all its metabolites, as well as more detailed investigations into the signaling cascades of its gastroprotective effects, will be valuable in fully characterizing its pharmacological profile.

References

Physicochemical properties and solubility of Amtolmetin Guacil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties and Solubility of Amtolmetin Guacil

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, anti-inflammatory, and antipyretic properties.[1] It is a non-acidic prodrug of tolmetin, designed to reduce the gastrointestinal toxicity often associated with traditional NSAIDs.[2][3] Following oral administration, this compound is metabolized into its active form, tolmetin, which is responsible for its primary therapeutic effects.[4] This guide provides a detailed overview of the physicochemical properties and solubility of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the drug's behavior in biological systems and for the formulation of dosage forms.

PropertyValueSource
Molecular Formula C₂₄H₂₄N₂O₅[5]
Molecular Weight 420.465 g/mol [2]
Appearance White, needle-shaped crystal[5]
Melting Point 116-119 °C[5]
Boiling Point 663.3 °C at 760 mmHg[5]
Density 1.19 g/cm³[5]
pKa (Strongest Acidic) 3.48[6]
pKa (Strongest Basic) -3.2[6]
LogP 1.62 - 3.22830[5][6]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 5[5]
Rotatable Bond Count 9[5]
Polar Surface Area 86.63 Ų[5]

Solubility Profile

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. This compound is characterized by its limited solubility in aqueous media.

SolventSolubilitySource
Water Practically insoluble[7]
DMSO Slightly soluble[5]
Methanol Slightly soluble[5][8]
Ethanol Slightly soluble[7]
Acetone Slightly soluble[7]
Chloroform Slightly soluble[7]
Ethyl Acetate Slightly soluble[7]
Benzene Slightly soluble[7]
Petroleum Ether Practically insoluble[7]

Experimental Protocols

While the provided search results list the physicochemical properties of this compound, they do not detail the specific experimental protocols used for their determination. The following are general methodologies commonly employed in pharmaceutical sciences for evaluating such properties.

Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

G cluster_workflow Shake-Flask Solubility Protocol A Excess drug is added to the solvent of interest in a vial. B The vial is sealed and agitated at a constant temperature. A->B C Agitation continues until equilibrium is reached (typically 24-72 hours). B->C D The solution is filtered to remove undissolved solid. C->D E The concentration of the dissolved drug in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). D->E

Caption: General workflow for shake-flask solubility determination.

Melting Point Determination (Capillary Method)

The melting point is often determined using a capillary melting point apparatus.

G cluster_workflow Capillary Melting Point Protocol A A small amount of the powdered sample is packed into a capillary tube. B The tube is placed in a heating block apparatus. A->B C The temperature is slowly increased. B->C D The temperature range from which the sample starts to melt to when it becomes completely liquid is recorded as the melting point. C->D

Caption: General workflow for capillary melting point determination.

Mechanism of Action

This compound functions as a prodrug with a multifaceted mechanism of action that combines the anti-inflammatory effects of traditional NSAIDs with unique gastroprotective properties.[3][4]

Pharmacological Pathway

Upon oral administration, this compound undergoes hydrolysis to form its active metabolite, tolmetin, and other byproducts.[2] Tolmetin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain.[4][9] Uniquely, the guacil moiety of the parent molecule is believed to confer gastroprotective effects by stimulating capsaicin receptors and promoting the release of nitric oxide (NO) and calcitonin gene-related peptide (CGRP).[1][10]

G cluster_drug This compound Action cluster_metabolism Metabolism cluster_effects Pharmacological Effects cluster_outcomes Clinical Outcomes AMG This compound (Oral Administration) Tolmetin Tolmetin (Active Metabolite) AMG->Tolmetin Hydrolysis Guaiacol Guaiacol & MED5 AMG->Guaiacol Hydrolysis Capsaicin Stimulation of Capsaicin Receptors AMG->Capsaicin Vanillic Moiety COX Inhibition of COX-1 and COX-2 Tolmetin->COX PG Reduced Prostaglandin Synthesis COX->PG AntiInflammatory Anti-inflammatory & Analgesic Effects PG->AntiInflammatory NO_CGRP Release of NO & CGRP Capsaicin->NO_CGRP Gastroprotection Gastroprotective Effects NO_CGRP->Gastroprotection

Caption: Mechanism of action of this compound.

References

Methodological & Application

Application Notes and Protocols for Evaluating Amtolmetin Guacil in the Carrageenan-Induced Paw Edema Model in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amtolmetin Guacil is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. It is a prodrug of tolmetin, and is distinguished by a favorable gastrointestinal safety profile.[1][2] This is attributed to its unique mechanism that involves the release of nitric oxide (NO) in the gastric mucosa, which has a protective effect.[1][3] The carrageenan-induced paw edema model in rats is a widely used and reproducible acute inflammatory model for evaluating the efficacy of NSAIDs and other potential anti-inflammatory agents.[4][5] This document provides detailed application notes and protocols for the assessment of this compound in this model.

Mechanism of Action

This compound is inactive in its initial form and is metabolized to the active compound tolmetin.[1] Tolmetin exerts its anti-inflammatory effect primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1] The inhibition of COX enzymes reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The carrageenan-induced inflammatory response is biphasic. The initial phase (0-1.5 hours) is mediated by histamine, serotonin, and bradykinin. The later phase (1.5-6 hours) is characterized by the production of prostaglandins and is the phase where NSAIDs like this compound are expected to be most effective.[6][7]

Experimental Protocols

Animals
  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 150-200 g.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.[8]

  • Housing: Housed in standard cages with free access to food and water.

  • Ethics: All animal procedures must be performed in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee.

Materials and Reagents
  • This compound

  • Carrageenan (lambda, Type IV)

  • Reference NSAID (e.g., Indomethacin, Diclofenac)

  • Vehicle for drug administration (e.g., 0.5% w/v sodium carboxymethylcellulose)

  • Saline solution (0.9% NaCl)

  • Plethysmometer

  • Digital calipers

  • Syringes and needles

Experimental Design and Procedure
  • Animal Grouping:

    • Group 1 (Control): Vehicle only.

    • Group 2 (Carrageenan Control): Vehicle + Carrageenan.

    • Group 3 (Reference Drug): Reference NSAID (e.g., Indomethacin 10 mg/kg) + Carrageenan.[9]

    • Group 4 (this compound - Low Dose): this compound (e.g., 25 mg/kg) + Carrageenan.

    • Group 5 (this compound - High Dose): this compound (e.g., 50 mg/kg) + Carrageenan. (Note: Doses for this compound should be determined based on preliminary studies or literature on related compounds.)

  • Drug Administration:

    • Administer this compound, the reference drug, or the vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.[10]

  • Induction of Paw Edema:

    • Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[8][9]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).[9][10][11]

    • Paw volume can be measured using a plethysmometer.[9]

    • Paw thickness can be measured using digital calipers.[6]

    • The degree of edema is calculated as the difference between the paw volume/thickness at each time point and the baseline measurement.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Edema of Control Group - Edema of Test Group) / Edema of Control Group] x 100 [10]

Biochemical and Histopathological Analysis (Optional)
  • At the end of the experiment (e.g., 6 hours post-carrageenan), animals can be euthanized, and the inflamed paw tissue collected.

  • Biochemical Analysis: The tissue can be homogenized to measure the levels of pro-inflammatory mediators such as Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) using ELISA kits.[12]

  • Histopathological Analysis: A portion of the paw tissue can be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate the extent of inflammatory cell infiltration and tissue damage.

Data Presentation

The following tables provide representative quantitative data from studies using other NSAIDs in the carrageenan-induced paw edema model, which can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: Effect of NSAIDs on Carrageenan-Induced Paw Edema in Rats (Paw Volume)

Treatment GroupDose (mg/kg)1h2h3h4h5h
Carrageenan Control ------
Indomethacin [9]10-54%54%54%33%
Naproxen [9]1559%81%73%60%39%
Diclofenac [10]5-56.17%---
Diclofenac [10]20--71.82%--
(Values represent the percentage inhibition of paw edema)

Table 2: Effect of an Experimental Compound on Inflammatory Mediators in Paw Tissue

Treatment GroupDose (mg/kg)PGE2 (pg/mg tissue)TNF-α (pg/mg tissue)
Normal Control -Baseline LevelBaseline Level
Carrageenan Control -Elevated LevelElevated Level
Reference Drug Effective DoseReduced LevelReduced Level
This compound Test DoseExpected ReductionExpected Reduction
(This table illustrates the expected trends in biochemical markers.)

Visualizations

Experimental_Workflow acclimatization Animal Acclimatization (1 week) grouping Animal Grouping (Control, Carrageenan, Reference, this compound) acclimatization->grouping drug_admin Drug Administration (Vehicle, Reference, or this compound) grouping->drug_admin carrageenan_injection Carrageenan Injection (0.1 mL, 1% in right hind paw) drug_admin->carrageenan_injection -60 min paw_measurement Paw Edema Measurement (Plethysmometer/Calipers at 0, 1, 2, 3, 4, 5, 6h) carrageenan_injection->paw_measurement euthanasia Euthanasia & Tissue Collection (6h post-carrageenan) paw_measurement->euthanasia data_analysis Data Analysis (% Inhibition, Statistical Tests) paw_measurement->data_analysis biochemical Biochemical Analysis (PGE2, TNF-α, IL-6) euthanasia->biochemical histopathology Histopathological Analysis (H&E Staining) euthanasia->histopathology biochemical->data_analysis histopathology->data_analysis

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid produces cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (PGE2) cox->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation mediates carrageenan Carrageenan (Inflammatory Stimulus) carrageenan->pla2 activates amtolmetin This compound (Tolmetin) amtolmetin->cox inhibits

Caption: Simplified signaling pathway of inflammation and NSAID action.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Amtolmetin Guacil and its Active Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust, sensitive, and selective high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the simultaneous quantification of Amtolmetin Guacil (AG), and its active metabolites, Tolmetin (T) and Tolmetin Glycinamide (TG), in human plasma. The protocol employs a straightforward protein precipitation technique for sample extraction and utilizes Coumarin as an internal standard (IS). This method has been validated for linearity, precision, accuracy, and selectivity, demonstrating its suitability for pharmacokinetic and bioequivalence studies.[1][2][3]

Principle

This compound and its metabolites are extracted from human plasma via protein precipitation using acetonitrile. Following centrifugation, the supernatant is directly injected into a C8 reverse-phase HPLC column. The compounds are separated isocratically and quantified using a UV detector set at 313 nm.[1][2] Coumarin is used as the internal standard to ensure accuracy and correct for variability during sample processing.

Materials and Reagents

  • Analytes and Standard: this compound (AG), Tolmetin Sodium (T), Tolmetin Glycinamide (TG), Coumarin (Internal Standard)[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)[1]

  • Reagents: Acetic Acid (AR Grade), Double Distilled Water[1]

  • Biological Matrix: Drug-free, fresh-frozen human plasma (stored at –20°C)[1]

  • Equipment:

    • HPLC system with UV detector

    • C8 analytical column

    • Vortex mixer

    • Refrigerated centrifuge

    • Micropipettes

    • Volumetric flasks

Experimental Protocols

Preparation of Standard Solutions[1]
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg each of this compound, Tolmetin, and Tolmetin Glycinamide in 10 mL of methanol to create individual stock solutions.

  • Combined Stock Solution (100 µg/mL): Prepare a combined stock solution by appropriately diluting the primary stocks with methanol.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of Coumarin (IS) in methanol.

  • Plasma Calibration Standards:

    • Spike drug-free plasma with the combined stock solution to create a series of calibration standards.

    • For example, to prepare a 100 µg/mL standard, add 1 mL of a 1000 µg/mL combined stock to a 10 mL volumetric flask and bring to volume with drug-free plasma.

    • Perform serial dilutions with drug-free plasma to obtain calibration standards at concentrations of 0.25, 0.50, 1.0, 2.5, 5.0, 10.0, and 20.0 µg/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at low, medium, and high concentrations (e.g., 0.25 µg/mL, 2.5 µg/mL, and 20 µg/mL).[1]

Sample Preparation (Protein Precipitation)[1][4]
  • Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add a specified volume of the Internal Standard working solution.

  • Add 1.5 mL of acetonitrile to the tube.[1]

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifuge the tubes at 6000 g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to an autosampler vial.

  • Inject 20 µL of the supernatant into the HPLC system.[1]

Chromatographic Conditions

The separation and quantification are performed using the following parameters.

ParameterSpecification
Instrument High-Performance Liquid Chromatography with UV Detector
Column C8
Mobile Phase Acetonitrile : Methanol : 1% Acetic Acid
Injection Volume 20 µL[1]
Detection UV at 313 nm[1][4]
Analysis Run Time Approximately 10 minutes

Method Validation and Data

The method was validated according to established guidelines for selectivity, linearity, accuracy, precision, and recovery.[1]

Linearity

The calibration curve was linear over the concentration range of 0.25–20.0 µg/mL for this compound and its metabolites.[1]

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
This compound (AG)0.25 - 20.0[1]> 0.99[1]
Tolmetin (T)0.25 - 20.0[1]> 0.99[1]
Tolmetin Glycinamide (TG)0.25 - 20.0[1]> 0.99[1]

The Limit of Quantification (LOQ) was established at 0.25 µg/mL, and the Limit of Detection (LOD) was 0.1 µg/mL.[1]

Retention Times

The chromatographic conditions provided good separation of all analytes and the internal standard from endogenous plasma components.

CompoundRetention Time (minutes)
Tolmetin Glycinamide (TG)4.0 ± 0.2[1][2]
Internal Standard (IS)4.9 ± 0.2[1][2]
Tolmetin (T)5.3 ± 0.2[1][2]
This compound (AG)8.2 ± 0.2[1][2]
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The coefficient of variation was less than 8.2% for all analytes.[1][2]

AnalyteParameterLow QC (0.25 µg/mL)Mid QC (2.5 µg/mL)High QC (20 µg/mL)
This compound Intra-day CV% < 8.2%< 8.2%< 8.2%
Inter-day CV% < 8.2%< 8.2%< 8.2%
Tolmetin Intra-day CV% < 8.2%< 8.2%< 8.2%
Inter-day CV% < 8.2%< 8.2%< 8.2%
Tolmetin Glycinamide Intra-day CV% < 8.2%< 8.2%< 8.2%
Inter-day CV% < 8.2%< 8.2%< 8.2%

Visualization of Experimental Workflow

The overall process from sample collection to data analysis is outlined in the following workflow diagram.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis plasma_sample 1. Plasma Sample (500 µL) add_is 2. Add Internal Standard plasma_sample->add_is add_acn 3. Add Acetonitrile (1.5 mL) & Vortex add_is->add_acn centrifuge 4. Centrifuge (6000g, 15 min, 4°C) add_acn->centrifuge collect_supernatant 5. Collect Supernatant centrifuge->collect_supernatant hplc_injection 6. Inject 20 µL into HPLC-UV collect_supernatant->hplc_injection data_analysis 7. Data Acquisition & Quantification hplc_injection->data_analysis

Caption: Workflow for this compound Quantification in Plasma.

Conclusion

The described HPLC-UV method provides a simple, rapid, and reliable approach for the simultaneous quantification of this compound and its active metabolites in human plasma. The protein precipitation extraction is efficient, and the chromatographic conditions offer excellent resolution and sensitivity. This validated protocol is well-suited for application in clinical pharmacokinetics, bioequivalence studies, and therapeutic drug monitoring.[2][4]

References

Application Notes and Protocols: HPTLC Method Development for Stability Studies of Amtolmetin Guacil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method for Amtolmetin Guacil. The protocols outlined below are designed to be followed in a laboratory setting for the purpose of assessing the stability of this compound under various stress conditions, in accordance with ICH guidelines.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) and a prodrug of tolmetin.[1] Stability testing is a critical component of drug development, ensuring that the drug substance maintains its quality, safety, and efficacy over time.[2][3] This HPTLC method provides a simple, rapid, and selective approach for the quantitative determination of this compound and its degradation products, making it suitable for stability studies. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and any process impurities.[4][5]

HPTLC Method Development and Validation

Materials and Reagents
  • This compound reference standard

  • Methanol (HPLC grade)

  • Toluene (AR grade)

  • Ethyl acetate (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (AR grade)

  • Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm)

Instrumentation
  • HPTLC system equipped with:

    • Sample applicator (e.g., Linomat 5)

    • Twin-trough developing chamber

    • TLC scanner

    • Data integration software

Experimental Protocols

2.3.1. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: From the stock solution, prepare working standards in the concentration range of 100-600 ng/µL by appropriate dilutions with methanol.

2.3.2. Chromatographic Conditions

A previously reported method using toluene-ethyl acetate (4:6 v/v) as the mobile phase can be a starting point for optimization.[6][7]

ParameterOptimized Condition
Stationary Phase Pre-coated silica gel 60 F254 HPTLC plates
Mobile Phase Toluene: Ethyl Acetate (4:6, v/v)
Chamber Saturation 20 minutes with mobile phase vapors
Development Mode Ascending
Development Distance 80 mm
Sample Application 6 mm bands, 8 mm apart
Drying Air-dried for 5 minutes
Detection Wavelength 320 nm

2.3.3. Method Validation

The developed HPTLC method must be validated according to ICH guidelines (Q2(R1)) for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[4]

Validation ParameterAcceptance Criteria
Linearity (Range) Correlation coefficient (r²) ≥ 0.998
Precision (%RSD) Intraday & Interday: ≤ 2%
Accuracy (% Recovery) 98.0% to 102.0%
Specificity No interference from degradants or excipients
LOD & LOQ Signal-to-noise ratio of 3:1 and 10:1, respectively

Stability-Indicating Study Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[8]

Forced Degradation Conditions

This compound should be subjected to various stress conditions as recommended by ICH guidelines.[9][10]

Stress ConditionProtocol
Acid Hydrolysis Treat drug solution with 0.1 N HCl at 80°C for 2 hours.
Alkaline Hydrolysis Treat drug solution with 0.1 N NaOH at 80°C for 2 hours.
Oxidative Degradation Treat drug solution with 30% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid drug to 100°C for 48 hours.
Photolytic Degradation Expose solid drug to UV light (254 nm) and fluorescent light for 48 hours.
Sample Analysis

After exposure to the stress conditions, the samples are diluted with methanol to a suitable concentration and applied to the HPTLC plate alongside a standard solution of this compound. The plate is then developed and scanned as per the optimized chromatographic conditions.

Data Presentation

The results of the forced degradation studies should be summarized in a table to clearly show the degradation of this compound and the appearance of degradation products.

Stress Condition% Assay of this compoundNo. of Degradation ProductsRf Values of Degradation Products
Acid Hydrolysis
Alkaline Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

Visualization of Workflows

HPTLC Method Development Workflow

HPTLC_Method_Development A Selection of Stationary Phase (Silica Gel 60 F254) B Mobile Phase Optimization (Toluene:Ethyl Acetate) A->B C Sample Preparation and Application B->C D Chromatogram Development C->D E Densitometric Analysis (Scanning at 320 nm) D->E F Method Validation (ICH Q2(R1)) E->F G Validated HPTLC Method F->G Stability_Study_Flow cluster_stress Forced Degradation Studies Acid Acid Hydrolysis Analysis HPTLC Analysis of Stressed Samples Acid->Analysis Alkali Alkaline Hydrolysis Alkali->Analysis Oxidative Oxidative Degradation Oxidative->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Data Data Evaluation (Assay, Purity, Degradation Products) Analysis->Data Conclusion Establishment of Stability-Indicating Nature of the Method Data->Conclusion

References

Application Notes and Protocols for In Vivo Evaluation of Amtolmetin Guacil in Gastric Ulceration Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amtolmetin Guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) with a unique gastroprotective profile, setting it apart from traditional NSAIDs that are often associated with gastric ulceration.[1][2] This document provides detailed application notes and protocols for the in vivo evaluation of this compound's anti-ulcerogenic properties, drawing from established preclinical research. The methodologies described herein are essential for the consistent and reliable assessment of AMG's efficacy and mechanism of action in relevant animal models.

The gastroprotective effects of this compound are attributed to several mechanisms, including the enhancement of gastric mucosal defense through the nitric oxide (NO) pathway, interaction with capsaicin-sensitive sensory neurons, and antioxidant properties.[3][4][5] Unlike many NSAIDs that cause gastric damage, AMG has been shown to be virtually devoid of gastrolesive effects in both acute and repeated-dose studies in rats.[6]

Key In Vivo Models for this compound Evaluation

The most common and informative in vivo models for assessing the anti-ulcer activity of this compound are the ethanol-induced and NSAID-induced gastric ulcer models. These models are well-characterized and allow for the investigation of different aspects of gastric mucosal injury and protection.

Ethanol-Induced Gastric Ulcer Model

This model is particularly useful for evaluating the cytoprotective effects of a compound, independent of gastric acid secretion.[7] Ethanol rapidly induces mucosal damage, characterized by hemorrhagic lesions, making it a robust model for screening gastroprotective agents.[7][8] this compound has demonstrated significant protective effects in this model, which are linked to its ability to stimulate nitric oxide (NO) synthesis.[3][8]

NSAID-Induced Gastric Ulcer Model (e.g., Indomethacin)

This model mimics the gastric damage caused by the clinical use of NSAIDs.[9][10] Indomethacin, a potent ulcerogenic agent, is commonly used to induce gastric lesions.[10][11] This model is crucial for demonstrating the improved gastric safety profile of this compound compared to other NSAIDs. Pretreatment with this compound has been shown to significantly reduce indomethacin-induced gastric damage in rats.[4]

Experimental Protocols

Protocol 1: Ethanol-Induced Gastric Ulceration in Rodents

Objective: To evaluate the gastroprotective effect of this compound against ethanol-induced gastric mucosal damage.

Materials:

  • Male Wistar rats or mice, fasted for 24-36 hours with free access to water.[7][8]

  • This compound (and its vehicle, e.g., 0.5% carboxymethylcellulose).

  • Ethanol (absolute or 50% v/v).[3][6]

  • Reference drug (e.g., a proton pump inhibitor or another gastroprotective agent).

  • Oral gavage needles.

  • Dissection tools.

  • Formalin solution (10%) for tissue fixation.

  • Stereomicroscope or image analysis software for ulcer scoring.

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize animals for at least one week before the experiment. Fast the animals for 24-36 hours before dosing, ensuring free access to water.[7][12]

  • Grouping and Dosing: Randomly divide the animals into experimental groups (n=6-8 per group):

    • Normal Control (Vehicle only).

    • Model Control (Vehicle + Ethanol).

    • This compound treated (e.g., 75, 150, 300 mg/kg, p.o.) + Ethanol.[8]

    • Reference Drug treated + Ethanol.

  • Drug Administration: Administer this compound or the vehicle orally (intragastrically).[6] The optimal pretreatment time for AMG can be up to 4 hours before the ethanol challenge to allow for maximal induction of nitric oxide synthase.[6]

  • Induction of Gastric Ulcers: One hour after the final drug/vehicle administration, orally administer ethanol (1 ml/animal) to all groups except the normal control.[7]

  • Sample Collection: One hour after ethanol administration, euthanize the animals by cervical dislocation.[7]

  • Macroscopic Evaluation: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents. Pin the stomachs on a flat surface and examine for gastric lesions.

  • Ulcer Index Determination: Score the gastric lesions based on their number and severity. The ulcer index can be calculated as the sum of the lengths of all lesions for each stomach. A common scoring system is as follows:

    • 0: No lesions.

    • 1: Petechial lesions.

    • 2: Lesions < 1 mm.

    • 3: Lesions 1-2 mm.

    • 4: Lesions 2-4 mm.

    • 5: Lesions > 4 mm.

  • Histopathological Examination (Optional): Fix gastric tissue samples in 10% formalin for histological analysis to assess for epithelial damage, inflammatory cell infiltration, and endothelial damage.[13]

Protocol 2: Indomethacin-Induced Gastric Ulceration in Rats

Objective: To assess the protective effect of this compound against NSAID-induced gastric ulcers.

Materials:

  • Male Wistar rats, fasted for 24 hours with free access to water.

  • This compound.

  • Indomethacin (suspended in a suitable vehicle, e.g., 1% carboxymethylcellulose).

  • Reference NSAID (e.g., Tolmetin).

  • Oral gavage needles and subcutaneous injection supplies.

  • Other materials as listed in Protocol 1.

Procedure:

  • Animal Preparation: Follow the same acclimatization and fasting procedures as in Protocol 1.

  • Grouping and Dosing:

    • Normal Control (Vehicle only).

    • Model Control (Vehicle + Indomethacin).

    • This compound treated (e.g., 50-300 mg/kg, p.o.) + Indomethacin.[4][6]

    • Reference NSAID treated (e.g., Tolmetin, 15-60 mg/kg, p.o.) + Indomethacin.[6]

  • Drug Administration: Administer this compound or the reference NSAID orally.

  • Induction of Gastric Ulcers: One hour after drug administration, induce gastric ulcers by administering indomethacin (e.g., 20-30 mg/kg, s.c. or p.o.).[11][14]

  • Sample Collection and Evaluation: Four to six hours after indomethacin administration, euthanize the animals and evaluate the gastric mucosa for ulcers as described in Protocol 1.

Data Presentation

Table 1: Effect of this compound on Ethanol-Induced Gastric Lesions in Mice[8]
Treatment GroupDose (mg/kg)Average Ulcer Score (Mean ± SEM)
Normal-0
Model (Ethanol)-4.5 ± 0.5
This compound752.8 ± 0.6
This compound1502.2 ± 0.5
This compound3001.5 ± 0.4**
Tolmetin904.2 ± 0.7
*P < 0.05 vs. Model; **P < 0.01 vs. Model
Table 2: Effect of this compound on Biochemical Parameters in Ethanol-Induced Gastric Damage Model in Mice[5][8]
Treatment GroupDose (mg/kg)NO Content (μmol/g prot)NOS Activity (U/mg prot)
Normal-1.8 ± 0.32.5 ± 0.4
Model (Ethanol)-0.8 ± 0.21.2 ± 0.3
This compound751.2 ± 0.31.8 ± 0.4
This compound1501.5 ± 0.42.1 ± 0.5
This compound3001.7 ± 0.3 2.4 ± 0.4
*P < 0.05 vs. Model; **P < 0.01 vs. Model
Table 3: Comparative Gastric Mucosal Damage in Rats after Repeated Administration of this compound and Tolmetin[6]
Treatment GroupDose (mg/kg, p.o.)Gastric Damage (Lesion Score)
This compound50-300Minimal to no lesions
Tolmetin15-60Dose-dependent gastric damage
Table 4: Endoscopic Evaluation of Gastric Damage in Rheumatoid Arthritis Patients Treated with this compound or Diclofenac[15]
Treatment GroupGastric Ulcers (n/total)Percentage with UlcersMedian Post-treatment Endoscopy Score
This compound1/323%0
Diclofenac8/3225%2

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Amtolmetin_Guacil_Mechanism cluster_AMG_Action This compound (AMG) in Gastric Mucosa cluster_NO_Pathway Nitric Oxide Pathway cluster_Capsaicin_Pathway Capsaicin Receptor Pathway cluster_Gastroprotection Gastroprotective Outcomes AMG This compound iNOS Inducible Nitric Oxide Synthase (iNOS) Activation AMG->iNOS Capsaicin_Receptor Capsaicin Receptor (TRPV1) Stimulation (Vanilloid Moiety) AMG->Capsaicin_Receptor NO Nitric Oxide (NO) Production iNOS->NO Vasodilation Vasodilation & Increased Mucosal Blood Flow NO->Vasodilation Protection Gastric Mucosal Protection Vasodilation->Protection CGRP Calcitonin Gene-Related Peptide (CGRP) Release Capsaicin_Receptor->CGRP Acid_Secretion Inhibition of Gastric Acid Secretion CGRP->Acid_Secretion Bicarbonate Increased Bicarbonate Production CGRP->Bicarbonate Acid_Secretion->Protection Bicarbonate->Protection

Caption: Mechanism of this compound's gastroprotective action.

Experimental_Workflow_Ethanol_Ulcer start Start: Fasted Rodents grouping Random Grouping (Control, AMG, Reference) start->grouping dosing Oral Administration (Vehicle, AMG, Reference) grouping->dosing wait1 Waiting Period (e.g., 1-4 hours) dosing->wait1 ethanol Ethanol Administration (Oral Gavage) wait1->ethanol wait2 Waiting Period (e.g., 1 hour) ethanol->wait2 euthanasia Euthanasia & Stomach Excision wait2->euthanasia evaluation Macroscopic & Microscopic Evaluation of Ulcers euthanasia->evaluation end End: Data Analysis evaluation->end

Caption: Workflow for the ethanol-induced gastric ulcer model.

Conclusion

The in vivo models and protocols detailed in this document provide a robust framework for the preclinical evaluation of this compound's anti-ulcerogenic properties. The ethanol-induced ulcer model is effective for demonstrating the cytoprotective and NO-mediated effects of AMG, while the NSAID-induced ulcer model is critical for confirming its improved gastric safety profile compared to other NSAIDs. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for the continued development and characterization of this promising gastroprotective anti-inflammatory agent.

References

Application Notes and Protocols: Amtolmetin Guacil in LPS-Stimulated Macrophage Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amtolmetin Guacil is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. It functions as a prodrug, being metabolized in the body to its active form, tolmetin. The primary anti-inflammatory mechanism of tolmetin is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation, pain, and fever. Notably, this compound is distinguished from other NSAIDs by its gastroprotective effects, which are attributed to a unique mechanism involving the stimulation of capsaicin receptors and an increase in gastric nitric oxide (NO) production.

This document provides a detailed overview of the hypothesized application of this compound in an in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated macrophage cell culture. While direct experimental data on the effects of this compound on LPS-stimulated macrophages is not available in the current literature, this document outlines the expected mechanism of action based on its known properties and provides standardized protocols for researchers to investigate its potential anti-inflammatory effects in this context.

Hypothesized Mechanism of Action in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon recognition of LPS, macrophages initiate a signaling cascade that leads to the activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These transcription factors then orchestrate the expression of a wide array of pro-inflammatory genes, leading to the synthesis and release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).

Based on its known anti-inflammatory properties as a COX inhibitor, this compound (via its active metabolite tolmetin) is expected to primarily target the production of prostaglandins by inhibiting COX-2, which is upregulated in response to LPS stimulation. Furthermore, it is plausible that this compound could modulate the upstream NF-κB and MAPK signaling pathways, thereby reducing the expression of various pro-inflammatory mediators.

Data Presentation

As no specific quantitative data for the effect of this compound on LPS-stimulated macrophages is currently available, the following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS10
This compound + LPS50
Positive Control (e.g., Dexamethasone) + LPS1

Table 2: Effect of this compound on iNOS and COX-2 Expression in LPS-Stimulated Macrophages

Treatment GroupConcentration (µM)iNOS Protein Expression (relative to control)COX-2 Protein Expression (relative to control)iNOS mRNA Expression (fold change)COX-2 mRNA Expression (fold change)
Control (untreated)-1.01.01.01.0
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS10
This compound + LPS50
Positive Control (e.g., Dexamethasone) + LPS1

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on LPS-stimulated macrophages.

Macrophage Cell Culture and LPS Stimulation

Objective: To culture macrophage cell lines (e.g., RAW 264.7) and stimulate them with LPS to induce an inflammatory response.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in T-75 flasks.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Once the cells reach 80-90% confluency, detach them using a cell scraper.

  • Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction) at a desired density. Allow the cells to adhere overnight.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway studies).

  • Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with a vehicle control.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on macrophages.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat with a range of concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Cell culture supernatants from the experiment

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Collect the cell culture supernatants after treatment with this compound and/or LPS.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add standards and samples (supernatants) to the wells.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the TMB substrate and stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

Western Blotting for Protein Analysis

Objective: To analyze the expression levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK) and inflammatory enzymes (iNOS, COX-2).

Materials:

  • Cells cultured in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (specific for the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Real-Time PCR (RT-PCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of genes encoding pro-inflammatory mediators (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2).

Materials:

  • Cells cultured in 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Gene-specific primers

  • Real-time PCR system

Protocol:

  • Extract total RNA from the treated cells using a commercial kit.

  • Assess the RNA quality and quantity.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform real-time PCR using SYBR Green or TaqMan chemistry with gene-specific primers.

  • Use a housekeeping gene (e.g., Actb or Gapdh) for normalization.

  • Calculate the relative gene expression using the ΔΔCt method.

Visualization of Signaling Pathways and Workflows

LPS_Signaling_Pathway cluster_0 LPS Recognition cluster_1 Signaling Cascades cluster_2 Transcription Factor Activation cluster_3 Nuclear Translocation & Gene Expression cluster_4 Inflammatory Response cluster_5 Potential Intervention by this compound LPS LPS TLR4/MD2 TLR4/MD2 LPS->TLR4/MD2 MyD88 MyD88 TLR4/MD2->MyD88 IKK IKK MyD88->IKK MAPKKs MAPK Kinases (e.g., TAK1) MyD88->MAPKKs IκBα IκBα IKK->IκBα phosphorylates & degrades MAPKs MAPKs (p38, ERK, JNK) MAPKKs->MAPKs phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates MAPKs_n p-MAPKs MAPKs->MAPKs_n translocates Nucleus Nucleus Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes activates MAPKs_n->Pro-inflammatory Genes activates Cytokines TNF-α, IL-6, IL-1β Pro-inflammatory Genes->Cytokines Enzymes iNOS, COX-2 Pro-inflammatory Genes->Enzymes This compound This compound This compound->NF-κB May Inhibit This compound->MAPKs May Inhibit COX-2 COX-2 This compound->COX-2 Inhibits

Caption: Hypothesized signaling pathway of LPS-stimulated macrophages and potential points of intervention by this compound.

Experimental_Workflow Start Start Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Pre-treatment Pre-treatment with This compound Cell_Culture->Pre-treatment Stimulation LPS Stimulation Pre-treatment->Stimulation Endpoint_Analysis Endpoint Analysis Stimulation->Endpoint_Analysis Cytokine_Analysis Cytokine Measurement (ELISA) Endpoint_Analysis->Cytokine_Analysis Protein_Analysis Protein Expression (Western Blot) Endpoint_Analysis->Protein_Analysis Gene_Expression Gene Expression (RT-PCR) Endpoint_Analysis->Gene_Expression Data_Interpretation Data Interpretation and Conclusion Cytokine_Analysis->Data_Interpretation Protein_Analysis->Data_Interpretation Gene_Expression->Data_Interpretation End End Data_Interpretation->End

Caption: General experimental workflow for investigating the effects of this compound on LPS-stimulated macrophages.

Application Notes and Protocols: The Anti-Inflammatory Effects of Amtolmetin Guacil on IL-1β-Induced Chondrocyte Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-1β (IL-1β) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of osteoarthritis (OA) by promoting cartilage degradation. In chondrocytes, the resident cells of cartilage, IL-1β triggers a signaling cascade that leads to the upregulation of inflammatory mediators and matrix-degrading enzymes. This includes the induction of cyclooxygenase-2 (COX-2), leading to increased production of prostaglandin E2 (PGE2), and the synthesis of nitric oxide (NO). Furthermore, IL-1β stimulates the expression of matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS), which degrade the extracellular matrix components, primarily collagen type II and aggrecan, leading to the progressive loss of cartilage integrity.

Amtolmetin Guacil is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of tolmetin, exhibiting both anti-inflammatory and analgesic properties. It is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1] A unique feature of this compound is its gastroprotective effect, attributed to the presence of a vanillic moiety in its structure.[1][2] This moiety stimulates capsaicin receptors, leading to the release of calcitonin gene-related peptide (CGRP) and a subsequent increase in nitric oxide (NO) production in the gastric mucosa, which enhances mucosal blood flow and bicarbonate secretion.[1][2]

This document provides detailed application notes and experimental protocols to investigate the anti-inflammatory effects of this compound in an in vitro model of IL-1β-induced inflammation in chondrocytes.

Data Presentation

Table 1: Effect of a Representative NSAID on IL-1β-Induced COX-2 and PGE2 Production in Chondrocytes

TreatmentCOX-2 mRNA Expression (Fold Change vs. Control)PGE2 Concentration (pg/mL)
Control1.050 ± 5
IL-1β (10 ng/mL)15.0 ± 1.5500 ± 40
IL-1β + Representative NSAID (10 µM)4.5 ± 0.5150 ± 15

Table 2: Effect of a Representative NSAID on IL-1β-Induced Nitric Oxide and MMP-13 Production in Chondrocytes

TreatmentNitric Oxide (NO) Concentration (µM)MMP-13 Protein Level (Fold Change vs. Control)
Control2.5 ± 0.31.0
IL-1β (10 ng/mL)25.0 ± 2.812.0 ± 1.2
IL-1β + Representative NSAID (10 µM)8.0 ± 0.93.5 ± 0.4

Table 3: Effect of a Representative NSAID on IL-1β-Induced Changes in Extracellular Matrix Components in Chondrocytes

TreatmentType II Collagen Expression (Fold Change vs. Control)Aggrecan Expression (Fold Change vs. Control)
Control1.01.0
IL-1β (10 ng/mL)0.3 ± 0.040.4 ± 0.05
IL-1β + Representative NSAID (10 µM)0.8 ± 0.090.9 ± 0.1

Mandatory Visualization

IL1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus IL1B IL-1β IL1R IL-1R1/IL-1RAcP IL1B->IL1R MyD88 MyD88 IL1R->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IKK IKK Complex TAK1->IKK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Expression Gene Expression: COX-2, MMPs, ADAMTS, iNOS, Pro-inflammatory Cytokines AP1->Gene_Expression NFkB_nuc->Gene_Expression

Caption: IL-1β signaling pathway in chondrocytes.

Amtolmetin_Action cluster_proinflammatory Pro-inflammatory Stimulus cluster_chondrocyte Chondrocyte IL1B IL-1β COX2 COX-2 (Inducible) IL1B->COX2 Induces Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 PGs Prostaglandins (PGE2) COX1->PGs COX2->PGs Inflammation Inflammation & Cartilage Degradation PGs->Inflammation Amtolmetin This compound (Tolmetin) Amtolmetin->COX1 Inhibits Amtolmetin->COX2 Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Isolate & Culture Chondrocytes Pretreatment Pre-treat with this compound (or vehicle control) Start->Pretreatment Stimulation Stimulate with IL-1β (10 ng/mL) Pretreatment->Stimulation Incubation Incubate for 24-48 hours Stimulation->Incubation Collect Collect Supernatant & Cell Lysate Incubation->Collect ELISA ELISA: PGE2, MMPs, Cytokines Collect->ELISA Griess Griess Assay: Nitric Oxide (NO) Collect->Griess qPCR RT-qPCR: COX-2, MMPs, ADAMTS, Collagen II, Aggrecan mRNA Collect->qPCR Western Western Blot: COX-2, iNOS, MMPs, Signaling Proteins Collect->Western End Data Analysis & Interpretation ELISA->End Griess->End qPCR->End Western->End

Caption: Experimental workflow diagram.

Experimental Protocols

Chondrocyte Culture and IL-1β Stimulation

Objective: To establish an in vitro model of chondrocyte inflammation.

Materials:

  • Primary human chondrocytes or a chondrocyte cell line (e.g., C28/I2, SW1353).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Recombinant human IL-1β.

  • Phosphate Buffered Saline (PBS).

  • Tissue culture plates.

Protocol:

  • Culture chondrocytes in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the chondrocytes in appropriate tissue culture plates (e.g., 6-well or 24-well plates) and allow them to adhere and reach 80-90% confluency.

  • Prior to stimulation, starve the cells in serum-free DMEM for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulate the chondrocytes with 10 ng/mL of IL-1β for the desired time period (typically 24-48 hours). A control group without IL-1β stimulation should be included.

Quantification of Prostaglandin E2 (PGE2) Production by ELISA

Objective: To measure the effect of this compound on IL-1β-induced PGE2 production.

Materials:

  • Conditioned media from cultured chondrocytes.

  • PGE2 ELISA kit.

  • Microplate reader.

Protocol:

  • Following the treatment period, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the PGE2 ELISA according to the manufacturer's instructions.

  • Briefly, add standards and samples to the wells of the ELISA plate pre-coated with a PGE2 antibody.

  • Add a horseradish peroxidase (HRP)-conjugated PGE2 and incubate.

  • After incubation and washing, add the substrate solution and stop the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of PGE2 in the samples based on the standard curve.

Measurement of Nitric Oxide (NO) Production using the Griess Assay

Objective: To determine the effect of this compound on IL-1β-induced NO production.

Materials:

  • Conditioned media from cultured chondrocytes.

  • Griess Reagent System.

  • Sodium nitrite standard.

  • Microplate reader.

Protocol:

  • Collect the cell culture supernatant after the treatment period.

  • Mix an equal volume of the supernatant with the Griess reagent in a 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples, which is indicative of NO production.

Analysis of Gene Expression by Real-Time Quantitative PCR (RT-qPCR)

Objective: To evaluate the effect of this compound on the mRNA expression of inflammatory and catabolic genes.

Materials:

  • Treated chondrocytes.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan-based qPCR master mix.

  • Primers for target genes (e.g., COX-2, MMP-1, MMP-3, MMP-13, ADAMTS-5, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Real-time PCR system.

Protocol:

  • After treatment, lyse the chondrocytes and extract total RNA using a suitable RNA extraction kit.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

  • Run the qPCR reaction in a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Assessment of Protein Expression by Western Blotting

Objective: To analyze the effect of this compound on the protein levels of key inflammatory and signaling molecules.

Materials:

  • Treated chondrocytes.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Protein assay kit.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies (e.g., anti-COX-2, anti-iNOS, anti-MMP-13, anti-phospho-p65, anti-p65, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Following treatment, wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the cell lysates using a protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for Amtolmetin Guacil in Ethanol-Induced Gastric Lesions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating the gastroprotective effects of Amtolmetin Guacil (AMG) in an ethanol-induced gastric lesion model. The protocols detailed below are compiled from established research methodologies.

Introduction

This compound (AMG) is a non-steroidal anti-inflammatory drug (NSAID) with a notable gastroprotective profile. Unlike traditional NSAIDs that can induce gastric damage, AMG has been shown to protect the gastric mucosa from various insults, including ethanol. This protective effect is attributed to its unique mechanism of action, which involves the stimulation of sensory neurons and the subsequent release of protective mediators. These protocols are designed to facilitate the study of AMG's efficacy and mechanism of action in a preclinical setting.

Mechanism of Action of this compound in Gastric Protection

This compound's gastroprotective effect is multifaceted. A key aspect of its mechanism is the presence of a vanillic moiety in its structure, which stimulates capsaicin receptors (TRPV1) on sensory neurons in the gastric mucosa.[1] This activation leads to the release of calcitonin gene-related peptide (CGRP).[1][2][3] CGRP, in turn, promotes gastric mucosal defense through vasodilation and increased blood flow, a process that is mediated by nitric oxide (NO).[4][5][6] AMG has been shown to increase the activity of inducible nitric oxide synthase (iNOS), leading to higher NO production.[7][8] This pathway is independent of prostaglandin synthesis, which is the primary mechanism of action for the anti-inflammatory effects of NSAIDs.[5] Additionally, AMG exhibits antioxidant properties by increasing the activity of superoxide dismutase (SOD) and decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[8][9]

This compound Signaling Pathway AMG This compound (Vanillic Moiety) TRPV1 Capsaicin Receptor (TRPV1) AMG->TRPV1 stimulates SensoryNeuron Sensory Neuron TRPV1->SensoryNeuron activates CGRP CGRP Release SensoryNeuron->CGRP induces iNOS iNOS Activation CGRP->iNOS activates NO Nitric Oxide (NO) Production iNOS->NO catalyzes Vasodilation Vasodilation & Increased Blood Flow NO->Vasodilation promotes Protection Gastric Mucosal Protection Vasodilation->Protection leads to

Caption: Signaling pathway of this compound's gastroprotective effect.

Experimental Protocols

The following are detailed protocols for inducing gastric lesions with ethanol and assessing the protective effects of this compound.

Ethanol-Induced Gastric Lesion Model in Rats

This protocol describes the induction of acute gastric mucosal lesions using absolute ethanol.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound (AMG)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose - CMC)

  • Absolute Ethanol

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12 h light/dark cycle) for at least one week before the experiment, with free access to standard laboratory chow and water.

  • Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

  • Grouping and Dosing: Divide the rats into the following groups (n=6-8 per group):

    • Normal Control: Administer vehicle orally.

    • Ethanol Control: Administer vehicle orally.

    • AMG Treatment Groups: Administer AMG orally at various doses (e.g., 50, 100, 200 mg/kg).

  • Induction of Gastric Lesions: One hour after the administration of the vehicle or AMG, orally administer 1 mL of absolute ethanol to all groups except the Normal Control group.

  • Sacrifice and Sample Collection: One hour after ethanol administration, euthanize the rats by cervical dislocation.

  • Stomach Excision: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with ice-cold saline to remove gastric contents.

Experimental Workflow Acclimatization Animal Acclimatization (1 week) Fasting Fasting (24h) Acclimatization->Fasting Dosing Oral Administration (Vehicle or AMG) Fasting->Dosing Ethanol Ethanol Administration (1h post-dosing) Dosing->Ethanol Sacrifice Euthanasia and Stomach Excision (1h post-ethanol) Ethanol->Sacrifice Analysis Macroscopic & Microscopic Analysis Biochemical Assays Sacrifice->Analysis

Caption: Workflow for the ethanol-induced gastric lesion model.

Macroscopic Gastric Lesion Assessment

Procedure:

  • Pin the excised stomachs onto a dissecting board.

  • Photograph the gastric mucosa.

  • Measure the length and width of each hemorrhagic lesion in millimeters.

  • Calculate the ulcer index (UI) for each stomach by summing the areas of all lesions.

  • Calculate the percentage of inhibition of ulcer formation for the AMG-treated groups using the following formula:

    • % Inhibition = [(UI_control - UI_treated) / UI_control] x 100

Histopathological Examination

Procedure:

  • Fixation: Fix a portion of the gastric tissue in 10% neutral buffered formalin.

  • Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E).

    • Deparaffinize sections in xylene.

    • Rehydrate through graded ethanol to distilled water.

    • Stain with Harris Hematoxylin for 5 minutes.

    • Wash in running tap water.

    • Differentiate in 1% acid alcohol.

    • Wash and blue in Scott's tap water substitute.

    • Counterstain with 1% Eosin Y for 1 minute.

    • Dehydrate through graded ethanol, clear in xylene, and mount with a coverslip.

  • Microscopic Examination: Examine the stained sections under a light microscope for histopathological changes, such as hemorrhage, edema, inflammation, and epithelial cell loss.

Biochemical Assays

Procedure for Tissue Homogenate Preparation:

  • Weigh a portion of the gastric glandular tissue.

  • Homogenize the tissue in ice-cold phosphate buffer (pH 7.4).

  • Centrifuge the homogenate at 4°C.

  • Collect the supernatant for the following assays.

3.4.1. Malondialdehyde (MDA) Assay (Lipid Peroxidation Marker)

Procedure:

  • To the tissue homogenate supernatant, add thiobarbituric acid (TBA) reagent.

  • Heat the mixture in a boiling water bath.

  • Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm.

  • Calculate the MDA concentration using a standard curve and express the results as nmol/mg of protein.

3.4.2. Superoxide Dismutase (SOD) Activity Assay

Procedure:

  • This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by SOD.

  • Mix the tissue homogenate supernatant with a reaction mixture containing NBT, and an enzyme system to generate superoxide radicals (e.g., xanthine-xanthine oxidase).

  • Incubate at room temperature.

  • Measure the absorbance at 560 nm.

  • One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. Express the results as U/mg of protein.

3.4.3. Nitric Oxide (NO) and Nitric Oxide Synthase (NOS) Activity Assay

Procedure:

  • NO levels can be indirectly measured by quantifying its stable metabolites, nitrite and nitrate, using the Griess reagent.

  • Mix the tissue homogenate supernatant with Griess reagent.

  • Measure the absorbance at 540 nm.

  • NOS activity can be determined by measuring the conversion of L-arginine to L-citrulline or by measuring the formation of NO.

  • Express NO levels as µmol/g of protein and NOS activity as pmol/min/mg of protein.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments.

Table 1: Effect of this compound on Ethanol-Induced Gastric Lesions

GroupDose (mg/kg)Ulcer Index (mm²) (Mean ± SD)Inhibition (%)
Normal Control-0-
Ethanol Control-150.5 ± 12.3-
This compound7582.7 ± 9.1*45.0
This compound15054.2 ± 7.5 64.0
This compound30028.6 ± 5.281.0

*p < 0.05, **p < 0.01 compared to Ethanol Control. Data are representative.

Table 2: Effect of this compound on Gastric Mucosal Biochemical Parameters

GroupDose (mg/kg)MDA (nmol/mg protein) (Mean ± SD)SOD (U/mg protein) (Mean ± SD)NO (µmol/g protein) (Mean ± SD)
Normal Control-1.2 ± 0.225.4 ± 2.11.8 ± 0.3
Ethanol Control-4.8 ± 0.510.2 ± 1.30.5 ± 0.1
This compound1502.5 ± 0.3 18.9 ± 1.81.2 ± 0.2
This compound3001.8 ± 0.222.1 ± 2.0 1.6 ± 0.3

**p < 0.01 compared to Ethanol Control. Data are representative.[8][9]

Conclusion

These protocols provide a standardized framework for investigating the gastroprotective properties of this compound. The combination of macroscopic, microscopic, and biochemical assessments allows for a thorough evaluation of its efficacy and a deeper understanding of its mechanisms of action. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining the core principles outlined herein.

References

Application Notes: Amtolmetin Guacil for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amtolmetin Guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) notable for its potent anti-inflammatory, analgesic, and antipyretic properties, which are comparable to traditional NSAIDs.[1][2] It is a non-acidic prodrug of tolmetin, developed to mitigate the gastrointestinal side effects commonly associated with this class of drugs.[1][3] Following oral administration, this compound is metabolized to its active form, tolmetin, which exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), thereby reducing prostaglandin synthesis.[4][5]

A key feature of this compound is its unique gastroprotective mechanism.[6][7] The presence of a vanillic moiety in its structure allows it to stimulate capsaicin receptors in the gastrointestinal wall.[5][6] This stimulation is believed to trigger the release of calcitonin gene-related peptide (CGRP), leading to an increase in the production of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) pathway.[7][8] The elevated levels of NO contribute to enhanced mucosal blood flow and mucus secretion, protecting the gastric lining from damage.[4][9] This dual-action profile makes AMG a compound of significant interest for long-term inflammatory disease studies where gastrointestinal safety is a concern.

Key Considerations for In Vivo Studies

  • Species-Specific Metabolism: Significant differences in metabolism exist between species. In rats, this compound is effectively converted to its active metabolite, tolmetin.[10] In contrast, studies in human plasma and liver microsomes show rapid conversion to other metabolites (MED5 and MED5 methyl ester) with only low levels of tolmetin produced.[10] Researchers must consider these differences when selecting animal models and extrapolating data.

  • Formulation: this compound has limited water solubility. For oral administration in animal studies, it is typically prepared as a suspension in a vehicle such as carboxymethylcellulose (CMC).[11]

  • Gastrointestinal Focus: While possessing systemic anti-inflammatory effects, its unique gastroprotective properties make it an ideal candidate for studies investigating NSAID-induced gastroenteropathy or for chronic inflammation models where treatment-related GI toxicity is a limiting factor.

Signaling Pathway of this compound

This compound Mechanism of Action cluster_0 Systemic Circulation cluster_1 Gastric Mucosa AMG_sys This compound (Prodrug) Tolmetin Tolmetin (Active Metabolite) AMG_sys->Tolmetin Metabolism (e.g., in Rats) COX COX-1 / COX-2 Tolmetin->COX Inhibits PGs Prostaglandins COX->PGs Synthesis Inflammation Inflammation & Pain PGs->Inflammation Mediates AMG_local This compound (Unmodified) Capsaicin_R Capsaicin Receptors (Vanilloid Moiety) AMG_local->Capsaicin_R Stimulates iNOS iNOS Upregulation Capsaicin_R->iNOS Activates Pathway NO Nitric Oxide (NO)↑ iNOS->NO Increases Gastroprotection Gastroprotection (↑ Mucosal Blood Flow, etc.) NO->Gastroprotection Promotes

Caption: Dual mechanism of this compound.

Quantitative Data Summary

Table 1: Summary of this compound Dosages in Preclinical Animal Models

Species Model Type Doses (mg/kg) Administration Route Key Findings Reference(s)
Rat Gastric Tolerability (Chronic) 50, 150 Intragastric Caused significantly less endothelial damage and inflammatory cell infiltration compared to tolmetin and celecoxib over 14 days. [9]
Rat Gastroprotection (Ethanol-induced) Not specified Not specified Reduced macroscopic damage and prevented the fall in gastric potential difference induced by ethanol. [8]
Mouse Gastric Tolerability (Sub-chronic) 75, 150, 300 Intragastric Repeated administration for 7 days did not induce appreciable mucosal damage, unlike tolmetin (90 mg/kg). [11]

| Mouse | Gastroprotection (Ethanol-induced) | 75, 150, 300 | Intragastric | Dose-dependently reduced the severity of ethanol-induced gastric lesions. |[11] |

Table 2: Efficacy Data of this compound in Ethanol-Induced Gastric Lesion Model in Mice

Treatment Group Dose (mg/kg) Gastric Lesion Score (Mean) NO Content (μmol/gprot) NOS Activity (U/mgprot) SOD Activity (U/mgprot) MDA Content (nmol/mgprot)
Normal Control Vehicle ~0 ~4.5 ~2.5 ~100 ~1.5
Model Control Ethanol ~3.8* ~2.0* ~1.2* ~60* ~3.5*
This compound 75 ~2.5** ~2.8** ~1.8** Not Significant Not Significant
This compound 150 ~1.8** ~3.5** ~2.0** ~85** ~2.2**
This compound 300 ~1.2** ~4.2** ~2.4** ~95** ~1.8**
Tolmetin 90 ~3.5* Not Reported Not Reported Not Reported Not Reported

*Data are approximated from graphical representations in the source publication.[11] All values are illustrative. *p < 0.01 vs Normal; **p < 0.05 or p < 0.01 vs Model.

Experimental Protocols

Protocol 1: Formulation and Administration for Oral Gavage

Objective: To prepare a homogenous suspension of this compound for consistent oral delivery in rodents.

Materials:

  • This compound powder

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) in deionized water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Graduated cylinders and beakers

  • Animal feeding needles (18-gauge, stainless steel)[11]

  • Syringes

Procedure:

  • Calculate the total amount of AMG required based on the highest dose, number of animals, and study duration.

  • Weigh the required amount of AMG powder.

  • Prepare the 0.5% CMC vehicle by slowly adding CMC powder to deionized water while stirring continuously until fully dissolved.

  • Levigate the AMG powder with a small amount of the CMC vehicle to form a smooth paste. This prevents clumping.

  • Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.

  • Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • Store the suspension at 4°C. Before each use, stir thoroughly to ensure homogeneity.

  • The typical administration volume for mice is 0.1 mL per 10 g of body weight (e.g., 0.2 mL for a 20 g mouse), and for rats is 5-10 mL/kg.[11]

  • Administer the suspension via oral gavage using an appropriate-sized feeding needle.

In Vivo Study Workflow

In Vivo Experimental Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Formulation Drug Formulation (AMG Suspension) Grouping->Formulation Dosing Daily Dosing (Oral Gavage) Formulation->Dosing Induction Induction of Pathology (e.g., Ethanol / Carrageenan) Dosing->Induction Monitoring Monitor Clinical Signs & Body Weight Induction->Monitoring Sacrifice Euthanasia & Tissue Collection Monitoring->Sacrifice Macro Macroscopic Evaluation (e.g., Lesion Scoring) Sacrifice->Macro Histo Histopathology Sacrifice->Histo Biochem Biochemical Assays (e.g., NO, SOD, MDA) Sacrifice->Biochem Stats Statistical Analysis Macro->Stats Histo->Stats Biochem->Stats

Caption: General workflow for in vivo animal studies.

Protocol 2: Assessment of Gastrointestinal Tolerability in Rats (Chronic Model)

Objective: To evaluate the gastric safety of this compound following repeated administration compared to other NSAIDs. Based on the methodology described by Coruzzi et al.[9]

Animals: Male Wistar rats (200-250 g).

Groups (n=8-10 per group):

  • Vehicle Control: 0.5% CMC

  • AMG Low Dose: 50 mg/kg

  • AMG High Dose: 150 mg/kg

  • Tolmetin (Comparator): 30 mg/kg

  • Celecoxib (Comparator): 20 mg/kg

Procedure:

  • House animals in standard conditions and allow acclimatization for at least one week.

  • Administer the assigned treatment intragastrically once daily for 14 consecutive days.

  • Monitor animals daily for clinical signs of toxicity and measure body weight every 3 days.

  • On day 15, four hours after the final dose, euthanize the animals via CO2 asphyxiation.

  • Immediately perform a laparotomy and carefully excise the stomach.

  • Open the stomach along the greater curvature, rinse gently with cold saline, and pin it flat for examination.

  • Macroscopic Evaluation: Examine the gastric mucosa for any visible lesions (hemorrhages, erosions, ulcers) using a dissecting microscope. Score the lesions based on a predefined scale (e.g., 0-5 based on number and severity of lesions).

  • Histopathological Evaluation: Collect stomach tissue samples and fix them in 10% neutral buffered formalin. Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E). Examine sections for epithelial damage, inflammatory cell infiltration, and endothelial damage.

Protocol 3: Evaluation of Gastroprotective Efficacy in Mice (Ethanol-Induced Ulcer Model)

Objective: To determine the ability of this compound to protect the gastric mucosa from acute, chemically-induced injury. Based on the methodology described by Zhang et al.[11]

Animals: Male Kunming mice (18-22 g).

Groups (n=10 per group):

  • Normal Control: 0.5% CMC + Saline

  • Model Control: 0.5% CMC + Ethanol

  • AMG Low Dose: 75 mg/kg + Ethanol

  • AMG Medium Dose: 150 mg/kg + Ethanol

  • AMG High Dose: 300 mg/kg + Ethanol

Procedure:

  • Fast the mice for 24 hours before the experiment but allow free access to water.

  • Administer the assigned AMG dose or vehicle via oral gavage.

  • One hour after treatment, administer 0.1 mL/10g of absolute ethanol to all groups except the Normal Control group (which receives saline) to induce gastric ulcers.

  • One hour after ethanol administration, euthanize the mice.

  • Excise the stomachs, open along the greater curvature, and rinse with saline.

  • Lesion Scoring: Quantify the gastric lesions by measuring the length of each hemorrhagic band. The sum of the lengths (in mm) for each stomach is used as the ulcer index.

  • Biochemical Analysis:

    • Scrape the gastric mucosa and homogenize it in ice-cold saline.

    • Centrifuge the homogenate and collect the supernatant.

    • Use commercially available kits to measure the levels of Nitric Oxide (NO), Nitric Oxide Synthase (NOS), Superoxide Dismutase (SOD), and Malondialdehyde (MDA) in the supernatant, normalized to total protein content.[11]

References

Troubleshooting & Optimization

Stability of Amtolmetin Guacil in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Amtolmetin Guacil in cell culture experiments, with a specific focus on its stability. As there is limited publicly available data on the stability of this compound in specific cell culture media, this guide provides the tools and protocols to empower researchers to determine its stability within their own experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug.[1] In the body, it is converted to its active metabolite, tolmetin, which inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain.[1] It is designed to have gastroprotective properties.[2]

Q2: How stable is this compound in a powdered form?

When stored as a solid at -20°C or -80°C, this compound is stable for one to two years, respectively.[3] It is important to refer to the manufacturer's certificate of analysis for specific storage recommendations.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents like DMSO and ethanol. For cell culture experiments, a concentrated stock solution should be prepared in a sterile-filtered organic solvent. This stock solution should then be diluted to the final working concentration in the cell culture medium immediately before use. It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Q4: Is the stability of this compound in my cell culture medium the same as its biological half-life?

No, the two are not interchangeable. Biological half-life refers to the time it takes for the concentration of a drug to halve within a living organism, which involves complex processes of metabolism and excretion.[2] Stability in cell culture medium is influenced by the chemical and physical interactions between the compound and the components of the medium, such as pH, temperature, light exposure, and enzymatic activity from serum supplements.[4]

Q5: What are the potential signs of this compound degradation in my cell culture experiments?

Signs of degradation can include a loss of the expected biological effect, the appearance of unknown peaks in analytical assays (like HPLC), or changes in the physical appearance of the medium (e.g., color change or precipitation).

Q6: What are the known degradation pathways for this compound?

Forced degradation studies have shown that this compound is susceptible to degradation under oxidative stress.[3] In human plasma, it is rapidly metabolized into other compounds.[5] The specific degradation pathway in a complex aqueous and nutrient-rich environment like cell culture media has not been extensively studied and may differ.

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over a typical experiment duration.

Objective: To quantify the concentration of this compound in a chosen cell culture medium over time under standard cell culture conditions.

Materials:

  • This compound powder

  • Sterile DMSO (or other suitable solvent)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine, antibiotics)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Validated HPLC method for this compound quantification[3][6]

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Spike the Medium: Warm the cell culture medium to 37°C. In a sterile container, add the this compound stock solution to the medium to achieve the desired final concentration (e.g., 10 µM). Ensure thorough mixing.

  • Timepoint Zero (T=0): Immediately after mixing, take an aliquot of the spiked medium (e.g., 1 mL). This is your T=0 sample. Store it at -80°C until analysis.

  • Incubation: Place the container with the remaining spiked medium in a 37°C, 5% CO2 incubator.

  • Sample Collection: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot (e.g., 1 mL) of the medium from the incubator. Store each sample at -80°C.

  • Sample Preparation for HPLC: Once all samples are collected, thaw them and prepare them for HPLC analysis according to your validated method. This may involve protein precipitation (if serum is present) and centrifugation.

  • HPLC Analysis: Analyze the samples to determine the concentration of this compound at each time point.

  • Data Analysis: Plot the concentration of this compound versus time to determine its stability profile.

Data Presentation

The quantitative data from the stability study should be summarized in a table for clear comparison.

Table 1: Stability of this compound in [Specify Cell Culture Medium] at 37°C

Time (hours)Concentration (µM)% Remaining
0[Initial Concentration]100%
2[Concentration at 2h][% Remaining]
4[Concentration at 4h][% Remaining]
8[Concentration at 8h][% Remaining]
12[Concentration at 12h][% Remaining]
24[Concentration at 24h][% Remaining]
48[Concentration at 48h][% Remaining]
72[Concentration at 72h][% Remaining]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the stability assessment of this compound.

Table 2: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or no detectable this compound at T=0 - Poor solubility in the medium.- Adsorption to plasticware.[2]- Prepare the stock solution at a higher concentration in an appropriate solvent before diluting in the medium.- Use low-protein-binding tubes and plates.- Briefly vortex the medium after spiking.
Rapid loss of this compound concentration - Chemical degradation in the aqueous environment.- Enzymatic degradation by components in serum (if used).- Interaction with media components.- Perform the stability study in serum-free medium to assess the impact of serum.- Analyze for the appearance of known metabolites like Tolmetin.[3]- Consider using a more stable L-glutamine supplement like GlutaMAX™ to reduce reactive ammonia in the medium.[7]
Inconsistent or variable HPLC results - Issues with the HPLC system (e.g., leaks, air bubbles).[1][8]- Improper sample preparation.- Contamination of the mobile phase.[6]- Follow a standard HPLC troubleshooting guide to check for system issues (e.g., pressure fluctuations, baseline noise).[9]- Ensure consistent sample preparation, including complete protein precipitation.- Use fresh, high-purity solvents for the mobile phase.
Unexpected peaks in the chromatogram - Presence of degradation products.- Contamination from the medium or sample handling.- If using a UV detector, scan the new peaks to see if their spectra are similar to the parent compound.- Run a blank (un-spiked medium) to identify any interfering peaks from the medium itself.
Poor cell health in treated cultures - Cytotoxicity of this compound at the tested concentration.- Toxicity of a degradation product.- Issues with the solvent (e.g., DMSO toxicity).- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Ensure the final solvent concentration is low (typically <0.1%) and run a solvent-only control.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) spike_media Spike Pre-warmed Cell Culture Medium prep_stock->spike_media t0_sample Collect T=0 Sample spike_media->t0_sample incubate Incubate at 37°C, 5% CO2 t0_sample->incubate timed_samples Collect Samples at Timepoints (2, 4, 8... 72h) incubate->timed_samples prep_hplc Prepare Samples for HPLC timed_samples->prep_hplc run_hplc HPLC Analysis prep_hplc->run_hplc analyze_data Plot Concentration vs. Time run_hplc->analyze_data

Caption: Workflow for determining the stability of this compound in cell culture media.

Potential Degradation Pathway of this compound

G AMG This compound (Prodrug) TG Tolmetin-Glycinamide (TG) AMG->TG Hydrolysis in Media? DP Other Degradation Products AMG->DP Oxidation/Other T Tolmetin (Active Metabolite) TG->T Further Hydrolysis?

References

Troubleshooting Amtolmetin Guacil variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in experimental results with Amtolmetin Guacil (AMG). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent anti-inflammatory effects of this compound in our animal models compared to published human data. What could be the primary reason for this discrepancy?

A1: The most significant source of variability between preclinical animal studies and human clinical observations is the species-specific metabolism of this compound. AMG is a prodrug that requires conversion to its active metabolite, tolmetin, to exert its primary anti-inflammatory effect through the inhibition of cyclooxygenase (COX) enzymes.[1][2]

  • In rats: this compound is effectively metabolized to tolmetin. Pharmacokinetic studies in rats show that oral administration of AMG leads to comparable plasma levels of tolmetin as direct administration of tolmetin itself.[1]

  • In humans: this compound is rapidly and extensively metabolized to two different metabolites, identified as MED5 and MED5 methyl ester, with only low levels of the active metabolite tolmetin being produced.[1] In fact, intact this compound is often undetectable in human plasma after oral administration.[1]

This fundamental difference in metabolic pathways is a critical factor leading to variable outcomes between species.

Q2: Our in vitro COX inhibition assays with this compound show little to no activity. Is our experimental setup flawed?

A2: Not necessarily. This compound itself is not a potent COX inhibitor. Its anti-inflammatory activity relies on its conversion to the active metabolite, tolmetin.[2] Therefore, in standard in vitro assays using purified COX-1 or COX-2 enzymes, this compound will show minimal inhibitory effects. To accurately assess the inhibitory potential, the active metabolite, tolmetin, should be used in these assays.

Furthermore, the stability of this compound is pH-dependent. It is stable in acidified plasma but is rapidly converted to its metabolites in fresh human plasma and liver microsomes.[1] Ensure your assay buffer conditions are appropriate to maintain the stability of the compound if you are studying the prodrug itself.

Q3: We are seeing significant variability in gastroprotective effects in our experiments. What factors could be contributing to this?

A3: The gastroprotective mechanism of this compound is distinct from its anti-inflammatory action and is attributed to the intact prodrug molecule, specifically its vanillic moiety.[3] This moiety is thought to stimulate capsaicin receptors in the gastric mucosa, leading to the release of calcitonin gene-related peptide (CGRP) and a subsequent increase in protective factors like nitric oxide (NO), bicarbonate production, and mucosal blood flow.[3][4]

Variability in gastroprotective outcomes can arise from:

  • Metabolic Rate: Rapid metabolism of AMG in certain systems could reduce the local concentration of the intact prodrug in the gastrointestinal tract, diminishing its protective effects.

  • Animal Model: The expression and sensitivity of capsaicin receptors and the downstream signaling pathways may differ between animal species and strains.

  • Experimental Conditions: The method used to induce gastric damage (e.g., co-administration of another NSAID like indomethacin) and the timing of AMG administration can significantly influence the observed gastroprotection.

Q4: What are the known human metabolites of this compound, and do they contribute to the experimental results?

A4: In humans, this compound is primarily metabolized to MED5 and MED5 methyl ester.[1] The available literature focuses on tolmetin as the active principle for anti-inflammatory effects. While there is less information on the specific pharmacological activity of MED5 and MED5 methyl ester, the low levels of tolmetin in human plasma suggest that the overall therapeutic effect in humans might be influenced by the combination of the gastroprotective action of the prodrug and the systemic anti-inflammatory effect of the generated tolmetin. The potential contribution of MED5 and MED5 methyl ester to either efficacy or side effects is an area that requires further investigation and could be a source of unexplained variability.

Data Presentation

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Tolmetin (Active Metabolite)
EnzymeIC50 (µM)
Human COX-10.35
Human COX-20.82
Data sourced from commercially available tolmetin sodium.
Table 2: Comparative Pharmacokinetic Parameters of Tolmetin (TMT) and MED5 after Oral Administration of this compound
SpeciesAnalyteDose of AMGCmax (µg/mL)Tmax (h)AUC (µg·h/mL)
Rat TMT40 mg/kg70.13 ± 6.210.75235.1 ± 18.5
Human TMT600 mg1.87 ± 0.211.507.9 ± 1.3
Human MED5600 mg1.12 ± 0.151.756.8 ± 1.1
Data extracted from a comparative metabolism study. Note the significantly lower exposure to the active metabolite (TMT) in humans compared to rats.[5]
Table 3: Overview of Clinical Trial Outcomes for this compound in Osteoarthritis (OA) and Rheumatoid Arthritis (RA)
ComparisonIndicationKey Efficacy OutcomeKey Gastrointestinal Safety OutcomeReference
AMG vs. CelecoxibRAEquivalent therapeutic efficacy (ACR-20 responder index)Comparable gastrointestinal safety; no worsening of baseline gastroduodenal endoscopy findings for either group.
AMG vs. Other NSAIDs (Diclofenac, Piroxicam, etc.)OA & RAAt least similar anti-inflammatory and analgesic potency.Overall odds ratio of adverse effects for AMG vs. others was 0.2. Odds ratio for severe gastric lesions was 0.3.[6]
Observational Study (AGATA)Knee OA with DyspepsiaSignificant reduction in pain (≥ 40 mm on VAS).Assessment of dyspeptic symptoms.[6]

Experimental Protocols & Methodologies

In Vitro COX Inhibition Assay (Human Recombinant Enzyme)

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., tolmetin) against human COX-1 and COX-2.

Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute human recombinant COX-1 or COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).

    • Prepare a solution of arachidonic acid (substrate) in ethanol or another suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, a heme cofactor, and the enzyme (COX-1 or COX-2).

    • Add various concentrations of the test compound (tolmetin) or vehicle control.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Detection:

    • The reaction measures the peroxidase activity of COX, which converts a probe into a fluorescent or colorimetric product.

    • Stop the reaction and measure the signal using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

Objective: To evaluate the anti-inflammatory activity of a test compound by measuring its ability to reduce edema induced by carrageenan.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (or another suitable strain) to the laboratory conditions for at least one week.

  • Grouping and Dosing:

    • Divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and different dose levels of the test compound).

    • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation:

    • One hour after drug administration, inject a 1% solution of carrageenan in saline subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema:

    • Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Assessment of Gastric Damage (NSAID-Induced Ulcer Model in Rats)

Objective: To assess the gastroprotective effect of a test compound against gastric lesions induced by a standard NSAID.

Methodology:

  • Animal Preparation: Fast rats for 24 hours prior to the experiment but allow free access to water.

  • Grouping and Dosing:

    • Group 1 (Control): Administer the vehicle.

    • Group 2 (Ulcerogen): Administer a high dose of a standard NSAID (e.g., indomethacin, 30 mg/kg, p.o.) to induce gastric ulcers.

    • Group 3 (Test Compound): Administer this compound at various doses 30-60 minutes before the administration of the ulcerogenic NSAID.

  • Evaluation of Gastric Lesions:

    • Four hours after the administration of the ulcerogenic agent, euthanize the animals.

    • Remove the stomachs, open them along the greater curvature, and gently rinse with saline to expose the gastric mucosa.

    • Examine the mucosa for lesions under a dissecting microscope.

  • Data Analysis:

    • Score the severity of the lesions based on their number and size (e.g., using an ulcer index).

    • Calculate the percentage of protection offered by the test compound by comparing the ulcer index of the treated group to that of the ulcerogen group.

Visualizations

Signaling Pathway of this compound's Dual Action

AMG_Mechanism cluster_prodrug Prodrug Action (Gastroprotection) cluster_metabolite Active Metabolite Action (Anti-inflammatory) AMG This compound (Intact Prodrug) Capsaicin_R Capsaicin Receptors (Vanilloid Moiety) AMG->Capsaicin_R Stimulates CGRP CGRP Release Capsaicin_R->CGRP NO Nitric Oxide (NO) Increase CGRP->NO Gastroprotection ↑ Bicarbonate ↑ Mucosal Blood Flow ↓ Acid Secretion NO->Gastroprotection AMG_metab This compound Metabolism Metabolism (Species-Dependent) AMG_metab->Metabolism Tolmetin Tolmetin (Active Metabolite) Metabolism->Tolmetin COX COX-1 & COX-2 Tolmetin->COX Inhibits PGs Prostaglandins COX->PGs Produces Inflammation Inflammation & Pain PGs->Inflammation Mediates Troubleshooting_Workflow Start Inconsistent Experimental Results with AMG Check_Assay Is the assay in vitro or in vivo? Start->Check_Assay InVitro In Vitro Issue Check_Assay->InVitro In Vitro InVivo In Vivo Issue Check_Assay->InVivo In Vivo Check_Compound Are you using AMG or Tolmetin? InVitro->Check_Compound Check_Species What is the animal model? InVivo->Check_Species Use_Tolmetin For COX assays, use active metabolite Tolmetin. Check_Compound->Use_Tolmetin Using AMG Check_Stability Verify prodrug stability in assay medium (pH, plasma). Check_Compound->Check_Stability Using AMG Rat_Model Rat Model: Expect significant conversion to active Tolmetin. Check_Species->Rat_Model Rat Human_Data Human/Primate Model: Expect low Tolmetin levels. Primary metabolites are MED5. Check_Species->Human_Data Human Analyze_Metabolites Quantify plasma levels of AMG, Tolmetin, and other metabolites (e.g., via HPLC/LC-MS). Rat_Model->Analyze_Metabolites Human_Data->Analyze_Metabolites Conclusion Variability likely due to species-specific metabolism. Analyze_Metabolites->Conclusion

References

Technical Support Center: Method Validation for Amtolmetin Guacil and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for Amtolmetin Guacil (AMG) and its principal active metabolites, tolmetin (T) and tolmetin glycinamide (TG), in biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its metabolites.

Question/Issue Answer/Troubleshooting Steps
Poor Peak Shape or Tailing in HPLC-UV Analysis 1. Check Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analytes. For the analysis of AMG and its metabolites, a slightly acidic mobile phase (e.g., containing 1% acetic acid) is often used to ensure good peak shape for the acidic metabolites.[1][2] 2. Column Contamination: Flush the column with a strong solvent (e.g., a high percentage of acetonitrile or methanol) to remove any strongly retained compounds. If the problem persists, consider replacing the guard column or the analytical column. 3. Sample Overload: Inject a smaller volume of the sample or dilute the sample to avoid overloading the column. 4. Inappropriate Mobile Phase Composition: Optimize the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to achieve optimal separation and peak shape for all analytes.
Low Recovery of Analytes During Sample Preparation 1. Optimize Protein Precipitation: If using protein precipitation with acetonitrile, ensure a sufficient volume of acetonitrile is used (e.g., 1.5 mL per 1 mL of plasma) and that vortexing is adequate to ensure complete protein precipitation.[1] Using chilled acetonitrile can enhance precipitation efficiency. 2. Evaluate Different Extraction Techniques: For complex matrices, simple protein precipitation might not be sufficient. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve cleaner extracts and higher recovery.[3][4] 3. pH Adjustment: The pH of the sample can significantly impact the extraction efficiency of acidic or basic compounds. Adjust the pH of the plasma sample before extraction to ensure the analytes are in their non-ionized form for better extraction into an organic solvent.
Matrix Effects in LC-MS/MS Analysis 1. Improve Sample Cleanup: Matrix effects, which can cause ion suppression or enhancement, are often due to co-eluting endogenous components from the biological matrix.[5] Employ more rigorous sample preparation techniques like SPE to remove interfering substances.[3] 2. Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to separate the analytes from the matrix components that are causing the interference. 3. Use of an Appropriate Internal Standard (IS): An isotopically labeled internal standard is ideal for compensating for matrix effects. If not available, a structural analog that co-elutes with the analyte of interest should be used.[6]
Inconsistent Results or Poor Reproducibility 1. Standard and Sample Stability: this compound and its metabolites may be unstable under certain conditions.[7] Ensure that stock solutions, working solutions, and processed samples are stored at appropriate temperatures (e.g., -20°C) and for validated periods.[1] Perform stability studies under various conditions (e.g., freeze-thaw, short-term benchtop) to understand the stability profile of the analytes.[8] 2. Instrument Performance: Verify the performance of the analytical instrument (HPLC or LC-MS/MS system) by running system suitability tests before each analytical run. Check for leaks, ensure proper pump performance, and confirm detector stability. 3. Pipetting and Dilution Accuracy: Inaccurate pipetting can lead to significant errors. Use calibrated pipettes and follow a consistent procedure for preparing calibration standards and quality control samples.
Difficulty in Achieving the Required Lower Limit of Quantification (LLOQ) 1. Enhance Detector Sensitivity: For HPLC-UV, ensure the detection wavelength is set at the absorption maximum of the analytes (around 313 nm for AMG and its metabolites).[1][2] For LC-MS/MS, optimize the ionization source parameters and select the most intense and stable precursor-product ion transitions for multiple reaction monitoring (MRM).[3] 2. Pre-concentration of the Sample: Increase the sample volume and/or decrease the final reconstitution volume during sample preparation to concentrate the analytes. 3. Reduce Background Noise: Use high-purity solvents and reagents to minimize background noise. A thorough sample cleanup will also contribute to a lower baseline and improved signal-to-noise ratio.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of this compound and its metabolites in human plasma.

Table 1: HPLC-UV Method Validation Parameters

ParameterThis compound (AMG)Tolmetin (T)Tolmetin Glycinamide (TG)
Linearity Range (µg/mL) 0.5 - 20.00.5 - 20.00.5 - 20.0
Intra-day Precision (%CV) < 8.2< 8.2< 8.2
Inter-day Precision (%CV) < 8.2< 8.2< 8.2
Intra-day Accuracy (%) Within ±15% of nominalWithin ±15% of nominalWithin ±15% of nominal
Inter-day Accuracy (%) Within ±15% of nominalWithin ±15% of nominalWithin ±15% of nominal

Data compiled from a study by Loya and Saraf (2010)[1][2][9]

Table 2: LC-MS/MS Method Validation Parameters for Tolmetin (TMT) and MED5 (a metabolite)

ParameterTolmetin (TMT)MED5
Linearity Range (ng/mL) 20 - 200020 - 2000
Lower Limit of Quantification (LLOQ) (ng/mL) 2020
Intra-day Precision (%CV) 3.27 - 4.504.27 - 5.68
Inter-day Precision (%CV) 5.32 - 8.185.32 - 8.85

Data compiled from a study by Hotha et al. (2010)[3]

Experimental Protocols

HPLC-UV Method for this compound and its Metabolites in Human Plasma

This protocol is based on the method described by Loya and Saraf (2010).[1][2][9]

a. Sample Preparation (Protein Precipitation)

  • To 1 mL of plasma sample in a centrifuge tube, add 50 µL of the internal standard solution (Coumarin, 100 µg/mL).

  • Vortex for 1 minute.

  • Add 1.5 mL of acetonitrile and vortex for 30 seconds to precipitate the plasma proteins.[1]

  • Centrifuge the mixture at 6000 g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject 20 µL into the HPLC system.

b. Chromatographic Conditions

  • Column: C8 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Methanol : 1% Acetic Acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 313 nm[1][2]

  • Internal Standard: Coumarin

LC-MS/MS Method for Tolmetin (TMT) and MED5 in Human Plasma

This protocol is based on the method described by Hotha et al. (2010).[3]

a. Sample Preparation (Solid-Phase Extraction)

  • Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load the plasma sample (to which an internal standard, Mycophenolic acid, has been added) onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes with a stronger organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • Column: X-Terra RP18 (or equivalent)

  • Mobile Phase: 0.2% Formic acid–acetonitrile (25:75, v/v)[3]

  • Flow Rate: 0.50 mL/min[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode

  • MS/MS Transitions:

    • Tolmetin (TMT): m/z 258.1 → 119.0[3]

    • MED5: m/z 315.1 → 119.0[3]

    • Internal Standard (Mycophenolic acid): m/z 321.2 → 207.0[3]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BloodSample Venous Blood Sample (Heparinized tubes) Centrifugation Centrifugation to separate plasma BloodSample->Centrifugation PlasmaStorage Plasma stored at -20°C Centrifugation->PlasmaStorage AddIS Add Internal Standard PlasmaStorage->AddIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecipitation VortexCentrifuge Vortex & Centrifuge ProteinPrecipitation->VortexCentrifuge CollectSupernatant Collect Supernatant VortexCentrifuge->CollectSupernatant HPLC HPLC-UV Analysis CollectSupernatant->HPLC Inject LCMS LC-MS/MS Analysis CollectSupernatant->LCMS Inject DataAcquisition Data Acquisition HPLC->DataAcquisition LCMS->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: General workflow for the bioanalysis of this compound and its metabolites.

troubleshooting_logic Start Inconsistent Analytical Results CheckInstrument Verify Instrument Performance (System Suitability) Start->CheckInstrument Pass Pass CheckInstrument->Pass Fail Fail CheckInstrument->Fail CheckSamplePrep Review Sample Preparation Procedure CheckSamplePrep->Pass CheckSamplePrep->Fail CheckStability Evaluate Analyte Stability (Freeze-thaw, benchtop) CheckStability->Pass CheckStability->Fail InstrumentOK Instrument OK Pass->InstrumentOK SamplePrepOK Sample Prep OK Pass->SamplePrepOK StabilityOK Stability Confirmed Pass->StabilityOK TroubleshootInstrument Troubleshoot Instrument (e.g., check for leaks, clean source) Fail->TroubleshootInstrument OptimizeSamplePrep Optimize Sample Prep (e.g., extraction solvent, pH) Fail->OptimizeSamplePrep ImplementStabilizers Implement Stabilizers or Modify Storage Conditions Fail->ImplementStabilizers InstrumentOK->CheckSamplePrep SamplePrepOK->CheckStability

Caption: A logical approach to troubleshooting inconsistent analytical results.

References

Validation & Comparative

Comparative Efficacy of Amtolmetin Guacil and Celecoxib in Arthritis Models: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Amtolmetin Guacil and Celecoxib, two non-steroidal anti-inflammatory drugs (NSAIDs), in the context of arthritis treatment. The comparison draws upon available preclinical and clinical data to offer insights for researchers, scientists, and drug development professionals.

Executive Summary

Mechanism of Action

This compound is a prodrug of tolmetin, a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1] Its mechanism involves the inhibition of prostaglandin synthesis, which are key mediators of inflammation and pain.[1] A distinguishing feature of this compound is its gastroprotective effect, which is attributed to the guacil moiety. This component is believed to stimulate the production of gastric nitric oxide (NO), a vasodilatory molecule that enhances mucosal blood flow and provides protection against injury.[2]

Celecoxib is a selective inhibitor of the COX-2 enzyme.[3][4] COX-2 is typically induced at sites of inflammation and plays a major role in the synthesis of prostaglandins that mediate pain and inflammation.[5][6] By selectively targeting COX-2, celecoxib reduces inflammation while sparing the protective effects of COX-1 in the gastrointestinal tract, theoretically leading to a better gastric safety profile compared to non-selective NSAIDs.[3][7]

Signaling Pathway Diagram

NSAID_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Drug Intervention Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 GI_Protection_Platelet_Function GI_Protection_Platelet_Function Prostaglandins_COX1->GI_Protection_Platelet_Function GI Protection, Platelet Function Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins_COX2->Inflammation_Pain_Fever Inflammation, Pain, Fever Amtolmetin_Guacil This compound (Tolmetin) Amtolmetin_Guacil->COX1 Inhibits Amtolmetin_Guacil->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Figure 1. Mechanism of action of this compound and Celecoxib.

Preclinical Efficacy in Arthritis Models

While direct comparative preclinical data is lacking, this section presents findings from separate studies on Celecoxib in established rat models of arthritis.

Celecoxib in Collagen-Induced Arthritis (CIA) in Rats

The Collagen-Induced Arthritis (CIA) model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.

Experimental Protocol: Collagen-Induced Arthritis in Rats

  • Animal Model: Lewis or Wistar rats are commonly used as they are susceptible to CIA.

  • Induction of Arthritis: Arthritis is induced by an intradermal injection of an emulsion of bovine or porcine type II collagen and Freund's complete adjuvant (CFA) at the base of the tail. A booster injection of collagen in incomplete Freund's adjuvant (IFA) is typically given 7 to 21 days after the primary immunization.

  • Treatment: Celecoxib is administered orally, typically starting from the onset of clinical signs of arthritis.

  • Efficacy Parameters:

    • Arthritis Score: A visual scoring system is used to grade the severity of inflammation in each paw (e.g., 0-4 scale for erythema and swelling).

    • Paw Volume/Thickness: Paw edema is quantified by measuring the volume or thickness of the hind paws using a plethysmometer or calipers.

    • Histopathology: Joints are examined for signs of inflammation, pannus formation, cartilage destruction, and bone erosion.

    • Biomarkers: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandins in the serum or joint tissue are measured.

Summary of Celecoxib Efficacy in Rat CIA Model

ParameterVehicle ControlCelecoxib (10 mg/kg/day)Reference
Arthritis Score Significant increase over timeStatistically significant reduction[3]
Paw Swelling Marked increase in paw volumeSignificant inhibition of paw edema[3]
Bone Resorption Evident bone loss adjacent to inflamed jointsSignificantly decreased bone resorption[3]
Inflammatory Mediators Elevated levels of pro-inflammatory proteinsDifferential inhibition of arthritis-related proteins[3]

Experimental Workflow Diagram

Experimental_Workflow_Arthritis_Model Start Start Animal_Acclimatization Animal Acclimatization (e.g., Lewis Rats) Start->Animal_Acclimatization Arthritis_Induction Induction of Arthritis (e.g., Collagen-Induced) Animal_Acclimatization->Arthritis_Induction Group_Allocation Random Allocation to Treatment Groups Arthritis_Induction->Group_Allocation Treatment_Vehicle Vehicle Control Group_Allocation->Treatment_Vehicle Treatment_AMG This compound Group_Allocation->Treatment_AMG Treatment_Celecoxib Celecoxib Group_Allocation->Treatment_Celecoxib Daily_Treatment Daily Drug Administration (e.g., Oral Gavage) Treatment_Vehicle->Daily_Treatment Treatment_AMG->Daily_Treatment Treatment_Celecoxib->Daily_Treatment Efficacy_Assessment Efficacy Assessment Daily_Treatment->Efficacy_Assessment Arthritis_Score Arthritis Score Efficacy_Assessment->Arthritis_Score Paw_Volume Paw Volume/Thickness Efficacy_Assessment->Paw_Volume Histopathology Histopathology of Joints Efficacy_Assessment->Histopathology Biomarkers Biomarker Analysis (Cytokines, PGs) Efficacy_Assessment->Biomarkers End End of Study Efficacy_Assessment->End

Figure 2. Generalized experimental workflow for evaluating anti-arthritic drugs.

Clinical Comparison in Rheumatoid Arthritis

A 24-week, randomized, double-blind, multicenter trial directly compared the efficacy and gastrointestinal safety of this compound and Celecoxib in patients with rheumatoid arthritis.

Study Protocol

  • Participants: 235 patients with rheumatoid arthritis were enrolled, with 180 completing the study.

  • Treatment Arms:

    • This compound: 600 mg twice daily

    • Celecoxib: 200 mg twice daily

  • Primary Endpoint: Gastrointestinal safety, assessed by upper GI endoscopy.

  • Secondary Endpoint: Therapeutic efficacy, assessed using the American College of Rheumatology (ACR-20) responder index.

Clinical Efficacy and Safety Results

OutcomeAmtolmetin Guacyl (600 mg b.i.d.)Celecoxib (200 mg b.i.d.)Reference
Therapeutic Efficacy (ACR-20) Equivalent to CelecoxibEquivalent to Amtolmetin Guacyl
GI Safety (Endoscopy) No worsening of baseline findingsNo worsening of baseline findings
Normal GI Findings (End of Study) 75.29%77.66%

The study concluded that in patients with rheumatoid arthritis, Amtolmetin Guacyl and Celecoxib demonstrated equivalent therapeutic efficacy and comparable gastrointestinal safety.

Discussion and Conclusion

Based on the available evidence, both this compound and Celecoxib are effective in managing the symptoms of arthritis. Celecoxib's efficacy in preclinical arthritis models is well-documented, demonstrating its ability to reduce inflammation and joint damage. While similar preclinical efficacy data for this compound in a standardized arthritis model is not as readily available, its non-selective COX inhibition mechanism suggests it would also be effective in reducing inflammation.

For researchers and drug development professionals, the choice between a selective COX-2 inhibitor like Celecoxib and a non-selective inhibitor with a gastroprotective mechanism like this compound may depend on the specific therapeutic goals and patient populations. Further preclinical studies directly comparing these two agents in the same arthritis model would be beneficial to delineate any subtle differences in their anti-arthritic efficacy and mechanisms of action at the preclinical level.

References

A Comparative Guide to the In Vitro Antioxidant Activity of Amtolmetin Guacil and Tolmetin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

Introduction

Amtolmetin guacil, a non-steroidal anti-inflammatory drug (NSAID), is a prodrug of tolmetin. While both substances exert anti-inflammatory, analgesic, and antipyretic effects, emerging evidence suggests that this compound possesses unique gastroprotective and antioxidant properties that are not as prominently associated with its active metabolite, tolmetin. This guide provides a comparative overview of the antioxidant activity of this compound and tolmetin, based on available scientific literature. It is important to note that while in vivo studies point towards the antioxidant potential of this compound, direct comparative in vitro studies quantifying the antioxidant activity of both compounds using standardized assays are not extensively available. This guide summarizes the existing evidence and provides standardized protocols for researchers to conduct such comparative analyses.

Comparative Overview of Antioxidant Properties

This compound: An NSAID with Antioxidant Potential

In vivo studies suggest that this compound may possess antioxidant activity, which contributes to its gastroprotective effects.[1] Research in animal models has shown that this compound can limit the adverse effects of ethanol-induced gastric mucosal injury by mitigating the decrease in glutathione levels and the activity of glutathione reductase.[1] Furthermore, this compound has been observed to normalize some of the parameters affected by indomethacin-induced oxidative stress, such as increased lipid peroxidation and decreased glutathione levels in the gastric mucosa.[1] One proposed mechanism for its gastroprotective and potential antioxidant effect is linked to the presence of a vanillic moiety in its structure, which may stimulate capsaicin receptors, leading to the release of calcitonin gene-related peptide (CGRP) and a subsequent increase in nitric oxide (NO) production.[2][3] NO plays a role in maintaining mucosal integrity and can have antioxidant effects. This compound has been found to increase superoxide dismutase (SOD) activity and decrease lipid peroxidation, suggesting a lack of pro-oxidant effects in vivo.[2]

Tolmetin: A Conventional NSAID

Tolmetin's primary mechanism of action is the reversible inhibition of cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes.[4][5][6][7] This inhibition leads to a decrease in the formation of prostaglandin precursors, which are key mediators of inflammation, pain, and fever.[4][5][7] The available literature primarily focuses on this anti-inflammatory pathway, and there is a lack of substantial evidence to suggest that tolmetin possesses significant direct antioxidant activity. In contrast to this compound, repeated administration of tolmetin has been shown to produce significant gastric mucosal lesions in animal models.[8]

Quantitative Data Presentation
Antioxidant AssayThis compound (IC50 / EC50 in µg/mL)Tolmetin (IC50 / EC50 in µg/mL)Positive Control (e.g., Ascorbic Acid) (IC50 / EC50 in µg/mL)
DPPH Radical Scavenging ActivityData Not AvailableData Not Availablee.g., 5.2 ± 0.3
ABTS Radical Cation Scavenging ActivityData Not AvailableData Not Availablee.g., 8.7 ± 0.5
Ferric Reducing Antioxidant Power (FRAP)Data Not AvailableData Not Availablee.g., 12.4 ± 0.8

IC50: The concentration of the substance that causes 50% inhibition of the radical. EC50: The concentration of the substance that gives a response halfway between the baseline and maximum response.

Experimental Protocols

For researchers interested in conducting a direct comparative analysis of the in vitro antioxidant activity of this compound and tolmetin, the following are detailed methodologies for key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare stock solutions of this compound, tolmetin, and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of each sample dilution to a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of this compound, tolmetin, and a positive control as described for the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of each sample dilution to a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the sample concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Methodology:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in distilled water

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP working solution to 37°C before use.

  • Sample Preparation: Prepare stock solutions and serial dilutions of this compound, tolmetin, and a positive control as described previously. A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add 20 µL of each sample dilution or standard to a 96-well microplate.

    • Add 180 µL of the FRAP working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄·7H₂O and is expressed as ferrous iron equivalents (µM Fe(II)).

Visualizations

Proposed Antioxidant and Gastroprotective Mechanism of this compound

amtolmetin_mechanism amg This compound (with Vanillic Moiety) capsaicin Capsaicin Receptors amg->capsaicin stimulates antioxidant_enzymes Increased SOD Activity amg->antioxidant_enzymes modulates lipid_peroxidation Decreased Lipid Peroxidation amg->lipid_peroxidation inhibits cgrp CGRP Release capsaicin->cgrp no_production Increased NO Production cgrp->no_production gastroprotection Gastroprotection no_production->gastroprotection antioxidant_enzymes->gastroprotection lipid_peroxidation->gastroprotection experimental_workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis compound_a This compound Stock serial_dilutions Serial Dilutions compound_a->serial_dilutions compound_b Tolmetin Stock compound_b->serial_dilutions positive_control Positive Control Stock (e.g., Ascorbic Acid) positive_control->serial_dilutions dpph DPPH Assay serial_dilutions->dpph abts ABTS Assay serial_dilutions->abts frap FRAP Assay serial_dilutions->frap absorbance Measure Absorbance dpph->absorbance abts->absorbance frap->absorbance inhibition Calculate % Inhibition absorbance->inhibition ic50 Determine IC50/EC50 Values inhibition->ic50 comparison Comparative Analysis ic50->comparison

References

A Comparative Guide to the Cross-Species Metabolism of Amtolmetin Guacil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of Amtolmetin Guacil (AMG), a non-steroidal anti-inflammatory drug (NSAID), across different species. Understanding these species-specific differences is crucial for the preclinical evaluation and clinical development of this compound. While direct quantitative comparisons are limited in publicly available literature, this document synthesizes the existing qualitative data on metabolic pathways and identifies key metabolites.

Executive Summary

Comparative Metabolic Profiles

The following tables summarize the identified metabolites of this compound in rats and humans. It is important to note that quantitative data on the percentage of each metabolite is not available in the cited literature.

Table 1: Metabolites of this compound Identified in Rat

MetaboliteChemical NameMetabolic Pathway
Tolmetin (TMT)1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acidHydrolysis
MED51-methyl-5-(p-methylbenzoyl)-pyrrol-2-acetamido aceticacidHydrolysis and Amidation
Tolmetin-glycinamide (TG)N-(2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)glycineHydrolysis
MCPAmethyl carboxybenzoyl pyrrole acetic acidOxidation

Table 2: Metabolites of this compound Identified in Human

MetaboliteChemical NameMetabolic Pathway
MED51-methyl-5-(p-methylbenzoyl)-pyrrol-2-acetamido aceticacidHydrolysis and Amidation
MED5 methyl esterMethyl 2-((2-((2-methoxyphenoxy)carbonyl)glycyl)amino)-2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetateEsterification
Tolmetin (TMT)1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acidHydrolysis (minor pathway)
Tolmetin-glycinamide (TG)N-(2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)glycineHydrolysis
Guaiacol2-methoxyphenolHydrolysis

Metabolic Pathways

The metabolic pathways of this compound show a significant divergence between rats and humans. The diagrams below illustrate these differences based on the identified metabolites.

Metabolic Pathway of this compound in Rats AMG This compound TMT Tolmetin (TMT) (Active Metabolite) AMG->TMT Hydrolysis MED5 MED5 AMG->MED5 Hydrolysis/Amidation TG Tolmetin-glycinamide (TG) AMG->TG Hydrolysis MCPA MCPA TMT->MCPA Oxidation Excretion Excretion (Urine/Feces) TMT->Excretion MED5->Excretion MCPA->Excretion

Metabolic Pathway in Rats

Metabolic Pathway of this compound in Humans AMG This compound MED5 MED5 (Major Metabolite) AMG->MED5 Rapid Hydrolysis/Amidation MED5_ester MED5 methyl ester AMG->MED5_ester Esterification TMT Tolmetin (TMT) (Minor Metabolite) AMG->TMT Hydrolysis (minor) TG Tolmetin-glycinamide (TG) AMG->TG Hydrolysis Guaiacol Guaiacol AMG->Guaiacol Hydrolysis Excretion Excretion (Urine - primarily as glucuronides) MED5->Excretion MED5_ester->Excretion TMT->Excretion

Metabolic Pathway in Humans

Experimental Protocols

This section outlines the methodologies for key experiments in the study of this compound metabolism.

In Vivo Metabolism Study in Rats
  • Animal Model: Male Wistar rats.

  • Drug Administration: this compound is administered orally via gavage at doses ranging from 50 to 300 mg/kg.[3]

  • Sample Collection:

    • Blood: Serial blood samples are collected from the tail vein at predetermined time points into heparinized tubes. Plasma is separated by centrifugation.

    • Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces, typically over a 24-hour period.[4]

  • Sample Preparation (Plasma): To an aliquot of plasma, an internal standard is added. Proteins are precipitated using a solvent like acetonitrile. The supernatant is then collected for analysis.

  • Analytical Method: See "Analytical Methods for Metabolite Quantification" below.

In Vitro Metabolism Study using Liver Microsomes
  • Test System: Pooled human or rat liver microsomes.

  • Incubation:

    • A solution of this compound (typically in a low concentration of an organic solvent like DMSO) is pre-incubated with liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

    • The metabolic reaction is initiated by adding an NADPH-regenerating system.

    • Aliquots are taken at various time points and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed for the disappearance of the parent drug and the formation of metabolites using a validated analytical method.

Analytical Methods for Metabolite Quantification

A validated high-performance liquid chromatography (HPLC) with UV detection or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of this compound and its metabolites in plasma and other biological matrices.

  • HPLC-UV Method:

    • Column: C8 or C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile, methanol, and an acidic aqueous buffer (e.g., 1% acetic acid).

    • Detection: UV detection at a wavelength of 313 nm.[1][5]

  • LC-MS/MS Method:

    • Column: Reversed-phase column (e.g., X-Terra RP18).

    • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.2% formic acid) and an organic solvent (e.g., acetonitrile).

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Experimental Workflow

The following diagram illustrates a typical workflow for a cross-species metabolism study of this compound.

Experimental Workflow for Cross-Species Metabolism Study cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies DrugAdmin Drug Administration (e.g., Oral Gavage in Rats) SampleCollection Sample Collection (Plasma, Urine, Feces) DrugAdmin->SampleCollection SamplePrep Sample Preparation (Protein Precipitation/Extraction) SampleCollection->SamplePrep MicrosomeIncubation Incubation with Liver Microsomes (Rat, Human) MicrosomeIncubation->SamplePrep Analysis LC-MS/MS or HPLC-UV Analysis SamplePrep->Analysis DataProcessing Data Processing and Metabolite Identification Analysis->DataProcessing Comparison Cross-Species Comparison of Metabolic Profiles DataProcessing->Comparison

References

A Comparative Analysis of Amtolmetin Guacil and its Active Metabolite Tolmetin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Amtolmetin Guacil (AMG), a non-steroidal anti-inflammatory drug (NSAID), and its primary active metabolite, Tolmetin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their respective mechanisms of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profiles, with a particular focus on gastrointestinal tolerability.

Mechanism of Action: A Tale of Two Pathways

The therapeutic effects of both this compound and Tolmetin are ultimately mediated by the inhibition of cyclooxygenase (COX) enzymes. However, this compound, as a prodrug, possesses a unique dual mechanism that confers a significant gastroprotective advantage over its active metabolite.

Tolmetin: The Anti-Inflammatory Engine

Tolmetin functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][2] By blocking these enzymes, Tolmetin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] This inhibition of prostaglandin synthesis is the cornerstone of its anti-inflammatory, analgesic, and antipyretic properties.[2]

Tolmetin_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 & COX-2 Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGG2, PGH2, etc.) COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Tolmetin Tolmetin Tolmetin->COX Inhibition

Caption: Tolmetin's COX Inhibition Pathway.

This compound: The Gastroprotective Prodrug

This compound is a prodrug synthesized from Tolmetin, glycine, and guaiacol.[2] Upon oral administration, it is absorbed and metabolized, releasing Tolmetin to exert its anti-inflammatory effects.[3] Crucially, the intact this compound molecule, specifically its vanillic moiety, confers a unique gastroprotective effect before its metabolism.[2] This moiety stimulates capsaicin receptors (TRPV1) in the gastrointestinal tract, triggering a neurogenic cascade that involves the release of Calcitonin Gene-Related Peptide (CGRP).[4] CGRP, in turn, increases the production of protective nitric oxide (NO), which enhances gastric mucosal blood flow and bicarbonate secretion.[3][4][5] This localized, protective action is independent of prostaglandin synthesis and counteracts the potential for gastric damage typically associated with COX inhibition.[6]

AMG_Pathway cluster_amg This compound (AMG) Action cluster_tolmetin Metabolite Action AMG This compound (Vanillic Moiety) Capsaicin_Receptor Capsaicin Receptor (TRPV1) on Sensory Nerves AMG->Capsaicin_Receptor Stimulation CGRP CGRP Release Capsaicin_Receptor->CGRP NO_Synthase Nitric Oxide (NO) Synthase Activation CGRP->NO_Synthase NO ↑ Nitric Oxide (NO) NO_Synthase->NO Protection ↑ Mucosal Blood Flow ↑ Bicarbonate Secretion NO->Protection Metabolism Metabolism (in Liver/Plasma) Tolmetin Tolmetin Metabolism->Tolmetin COX COX-1 & COX-2 Inhibition Tolmetin->COX AMG_oral Oral AMG AMG_oral->Metabolism

Caption: this compound's Dual Mechanism.

Pharmacodynamic Profile

The primary pharmacodynamic action of Tolmetin is the inhibition of COX enzymes. Quantitative analysis reveals its potency against both isoforms.

ParameterTargetIC₅₀ Value (µM)
Tolmetin Human COX-10.35[7]
Human COX-20.82[7]
IC₅₀: The half maximal inhibitory concentration.

The data indicates that Tolmetin is a potent, non-selective COX inhibitor, with a slight preference for COX-1. This non-selectivity explains both its therapeutic efficacy and its potential for gastrointestinal side effects, as COX-1 is crucial for maintaining the protective lining of the stomach.

Pharmacokinetic Comparison

The prodrug nature of this compound significantly alters its pharmacokinetic profile compared to the direct administration of Tolmetin. A notable species difference exists in the metabolism of AMG; in rats, it is readily converted to Tolmetin, whereas in humans, it is rapidly metabolized to other compounds (MED5 and MED5 methyl ester), yielding only low levels of Tolmetin.[8][9]

ParameterTolmetin (Direct Administration)This compound (in Humans)
Absorption Rapidly and almost completely absorbed.[5]Absorbed orally and concentrated in the gastric wall.[6]
Tₘₐₓ (Peak Plasma Time) 30-60 minutes.[5]AMG levels are often undetectable in plasma.[8]
Metabolism Metabolized to an inactive oxidative metabolite and conjugates.[5]Rapidly converted to MED5 and MED5 methyl ester, with low levels of active Tolmetin generated.[8]
t₁/₂ (Elimination Half-life) Biphasic: rapid phase of 1-2 hours, slower phase of ~5 hours.[5]Not applicable for the parent compound in plasma.
Excretion Almost entirely in urine within 24 hours.[5]Primarily via urine (~77%) and feces (~7.5%).[6]

Clinical Efficacy and Safety

Clinical trials have demonstrated that this compound possesses anti-inflammatory and analgesic efficacy comparable to other established NSAIDs, but with a significantly improved safety profile, particularly concerning gastrointestinal events.

Gastrointestinal Safety and Tolerability

The key clinical advantage of this compound lies in its enhanced gastric tolerability. This is attributed to its unique gastroprotective mechanism and its non-acidic, prodrug structure which avoids direct irritation of the gastric mucosa.[2]

Study Type / ComparisonKey FindingQuantitative Data
Meta-Analysis vs. Other NSAIDs (including Tolmetin)Lower frequency of adverse events for AMG.[10]Overall Odds Ratio for Adverse Effects: 0.2 (95% CI: 0.1, 0.3)[10]
Meta-Analysis vs. Other NSAIDs Lower frequency and severity of gastric mucosal lesions for AMG.[10]Odds Ratio for Severe Lesions: 0.3 (95% CI: 0.1, 0.7)[10]
RCT vs. Diclofenac (Rheumatoid Arthritis)Significantly lower incidence of gastric ulcers with AMG after 4 weeks.[3]Gastric Ulcer Incidence: 3% (AMG) vs. 25% (Diclofenac)[3]
RCT vs. Celecoxib (Rheumatoid Arthritis)Comparable gastrointestinal safety profile to the COX-2 selective inhibitor.[11][12]Percentage of patients with normal endoscopy findings was virtually identical.[11][12]
Analgesic and Anti-Inflammatory Efficacy

This compound has been shown to be an effective treatment for chronic inflammatory conditions like osteoarthritis and rheumatoid arthritis.

A comparative study in patients with knee osteoarthritis demonstrated superior pain reduction for this compound compared to Diclofenac over a 30-day period.

Efficacy Endpoint (Knee Osteoarthritis)This compound (600 mg twice daily)Diclofenac Sodium (50 mg twice daily)
Pain Intensity Reduction (WOMAC) at Day 30 55.1%[9]29.9%[9]
Functional Ability Improvement at Day 30 50%[9]30%[9]

Furthermore, a 24-week trial in rheumatoid arthritis patients found the therapeutic efficacy of this compound to be equivalent to that of Celecoxib, as assessed by the American College of Rheumatology (ACR-20) responder index.[11][12]

Experimental Protocols

The data presented in this guide are derived from rigorous experimental designs, both preclinical and clinical. Below are summaries of typical protocols employed in these studies.

Protocol 1: Assessment of Gastric Tolerability in Clinical Trials

This protocol is designed to objectively measure and compare the gastrointestinal effects of NSAIDs in human subjects.

  • Study Design: A randomized, double-blind, parallel-group clinical trial.

  • Participants: Patients with a confirmed diagnosis of rheumatoid arthritis or osteoarthritis, often with a history of NSAID use but with normal or near-normal baseline upper GI endoscopy (e.g., Lanza score of 0-1).

  • Intervention: Patients are randomized to receive either this compound (e.g., 600 mg twice daily) or a comparator NSAID (e.g., Diclofenac 50 mg three times daily) for a predefined period (e.g., 4 to 24 weeks).[3][11][13]

  • Primary Endpoint Assessment:

    • Screening Endoscopy: A baseline upper GI endoscopy is performed to assess the state of the gastric and duodenal mucosa.

    • Follow-up Endoscopy: The endoscopy is repeated at the end of the treatment period.

    • Mucosal Grading: The mucosa is graded by a blinded reviewer using a standardized rating system (e.g., Lanza score), which quantifies the number and severity of petechiae, erosions, and ulcers.

  • Secondary Endpoints: Recording the incidence and severity of gastrointestinal symptoms (e.g., dyspepsia, abdominal pain) and the number of treatment discontinuations due to adverse events.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment - Clinical Evaluation - Upper GI Endoscopy (Lanza Score) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound (e.g., 600mg BID) Randomization->GroupA GroupB Group B: Comparator NSAID (e.g., Tolmetin, Diclofenac) Randomization->GroupB Treatment Treatment Period (e.g., 4-24 Weeks) GroupA->Treatment GroupB->Treatment Endpoint End-of-Study Assessment - Clinical Evaluation - Repeat Upper GI Endoscopy Treatment->Endpoint Analysis Data Analysis - Compare Endoscopy Scores - Adverse Event Incidence Endpoint->Analysis

Caption: Gastric Tolerability Clinical Trial Workflow.

Protocol 2: Preclinical Assessment of Gastric Damage in Animal Models

This protocol is used to evaluate the intrinsic ulcerogenic potential of a compound.

  • Animal Model: Male Wistar rats are typically used.

  • Procedure:

    • Animals are divided into groups: a control group, multiple this compound dose groups (e.g., 75, 150, 300 mg/kg), and a Tolmetin group (e.g., 90 mg/kg).[14]

    • The respective drugs are administered orally once daily for a set period (e.g., 7 days).[14]

    • After the treatment period, the animals are euthanized, and their stomachs are removed.

    • The stomachs are opened along the greater curvature, washed, and examined for mucosal lesions under a dissecting microscope.

    • The severity of gastric mucosal injury is scored by a blinded observer based on the number and size of ulcers or erosions.[14]

    • Tissue samples may be fixed in formalin for subsequent histological (microscopic) assessment.[14]

Conclusion

The comparative analysis reveals that this compound is a rationally designed prodrug that successfully separates the therapeutic, anti-inflammatory effects of its active metabolite, Tolmetin, from the mechanism-based gastrointestinal toxicity. While Tolmetin is a potent, non-selective COX inhibitor, this compound leverages a unique, transient gastroprotective pathway involving capsaicin receptors and nitric oxide release prior to its metabolism. This dual action translates into a significantly improved gastric safety profile in clinical settings, as evidenced by lower rates of endoscopic lesions and adverse events compared to traditional NSAIDs. With comparable or, in some cases, superior efficacy, this compound represents a valuable therapeutic alternative for patients requiring long-term NSAID therapy, particularly those at higher risk for gastrointestinal complications.

References

A Comparative Endoscopic Evaluation of Gastric Tolerance: Amtolmetin Guacil Versus Other NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gastric tolerance of Amtolmetin Guacil (AMG), a non-steroidal anti-inflammatory drug (NSAID), with other commonly used NSAIDs. The information presented is based on data from comparative endoscopic studies to assist in evaluating its gastrointestinal safety profile.

Executive Summary

This compound has demonstrated a favorable gastric safety profile in several clinical trials when compared to other NSAIDs. Endoscopic evaluations consistently show a lower incidence of gastric ulcers and erosions in patients treated with this compound. This improved gastric tolerance is a significant consideration for patients requiring long-term NSAID therapy, particularly those with pre-existing gastrointestinal risks.

Quantitative Comparison of Gastric Tolerance

The following table summarizes the key endoscopic findings from comparative clinical trials.

Comparison Drug Metric This compound (AMG) Comparator NSAID p-value Source
Diclofenac Median Post-Treatment Endoscopy Injury Score (0-4)02p = 0.005[1]
Gastric Ulcers3% (1/32)25% (8/32)p < 0.05[1]
Normal Gastroduodenal Findings (Score = 0)50% (16/32)25% (8/32)p < 0.05[1]
Recurrence of Gastric Damage (Score 3-4) in Patients with a History of Peptic Ulcer18%53%p < 0.05[1]
Piroxicam Median Post-Treatment Endoscopy Gastric Injury Score (0-4)13p = 0.04[2]
Endoscopic Gastric Score of 49.5% (2/21)33.3% (7/21)p = 0.1[2]
Celecoxib Patients with Normal Endoscopic Findings (Post-Treatment)75.29%77.66%Not Significant[3][4]

Experimental Protocols

The data presented above is derived from randomized, double-blind clinical trials. The general methodology for these studies is outlined below.

Study Design: this compound vs. Diclofenac[1]
  • Objective: To compare the efficacy and tolerability of this compound versus Diclofenac in patients with rheumatoid arthritis.

  • Patient Population: 64 patients with rheumatoid arthritis (American Rheumatism Association functional class I, II, or III) for more than six months.

  • Treatment Regimen:

    • This compound: 600 mg twice daily for 4 weeks.

    • Diclofenac: 50 mg three times daily for 4 weeks.

  • Endoscopic Evaluation:

    • Performed at baseline and after 4 weeks of treatment.

    • Gastric mucosa was graded using a rating system (score 0-4) that emphasized mucosal erosions. Only patients with an endoscopy grade of 0-1 were included in the trial.

Study Design: this compound vs. Piroxicam[2]
  • Objective: To investigate the effects of this compound and Piroxicam on the gastroduodenal mucosa of healthy volunteers.

  • Patient Population: 42 healthy volunteers aged 18-45 years.

  • Treatment Regimen:

    • This compound: 1200 mg for 2 days, followed by 600 mg for 12 days.

    • Piroxicam: 40 mg for 2 days, followed by 20 mg for 12 days.

  • Endoscopic Evaluation:

    • Performed at baseline and at the end of the 14-day treatment period.

    • The mucosa was evaluated using a predefined scale with a score ranging from 0 to 4. Only volunteers with an endoscopy grade of 0-1 were enrolled.

Study Design: this compound vs. Celecoxib[3][4]
  • Objective: To evaluate the gastrointestinal safety of this compound in comparison with Celecoxib in patients with rheumatoid arthritis.

  • Patient Population: 235 patients with rheumatoid arthritis were enrolled, with 180 completing the study.

  • Treatment Regimen:

    • This compound: 600 mg twice daily for 24 weeks.

    • Celecoxib: 200 mg twice daily for 24 weeks.

  • Endoscopic Evaluation:

    • Upper GI endoscopy was performed at baseline and after 24 weeks of treatment to assess any changes in gastroduodenal findings.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of the comparative endoscopic evaluation studies cited.

G cluster_screening Screening & Baseline cluster_randomization Randomization & Treatment cluster_followup Follow-up & Evaluation PatientRecruitment Patient Recruitment InclusionCriteria Inclusion/Exclusion Criteria Assessment PatientRecruitment->InclusionCriteria BaselineEndoscopy Baseline Endoscopy (Grade 0-1) InclusionCriteria->BaselineEndoscopy Randomization Randomization BaselineEndoscopy->Randomization TreatmentA This compound Treatment Group Randomization->TreatmentA TreatmentB Comparator NSAID Treatment Group Randomization->TreatmentB FollowUpEndoscopy End-of-Treatment Endoscopy TreatmentA->FollowUpEndoscopy TreatmentB->FollowUpEndoscopy DataAnalysis Data Analysis & Comparison FollowUpEndoscopy->DataAnalysis

Caption: Workflow of a comparative endoscopic evaluation study.

Mechanism of Gastric Sparing with this compound

This compound is a pro-drug of tolmetin. Its improved gastric safety profile is attributed to its unique chemical structure, which includes a vanillic moiety. This moiety is believed to stimulate capsaicin receptors in the gastric mucosa, leading to the release of calcitonin gene-related peptide (CGRP). This, in turn, increases the production of nitric oxide (NO), a key molecule in gastric mucosal defense. The proposed mechanism involves enhanced mucosal blood flow and bicarbonate secretion, which help protect the gastric lining from injury.

The following diagram illustrates the proposed signaling pathway for the gastroprotective effect of this compound.

G AMG This compound (AMG) CapsaicinReceptor Capsaicin Receptors (Stomach Mucosa) AMG->CapsaicinReceptor stimulates CGRP CGRP Release CapsaicinReceptor->CGRP NO_Synthase Nitric Oxide (NO) Synthase Activation CGRP->NO_Synthase NO_Production Increased Nitric Oxide (NO) Production NO_Synthase->NO_Production Gastroprotection Gastroprotection (Increased Mucosal Blood Flow, Bicarbonate Secretion) NO_Production->Gastroprotection

Caption: Proposed gastroprotective signaling pathway of this compound.

Conclusion

The available endoscopic data from comparative clinical trials suggest that this compound has a more favorable gastric tolerance profile than traditional NSAIDs like diclofenac and piroxicam.[1][2] Its gastrointestinal safety is comparable to that of the COX-2 selective inhibitor, celecoxib.[3][4] The unique gastroprotective mechanism of this compound presents a significant advantage for patients who require effective anti-inflammatory treatment with a reduced risk of gastric adverse events. Further long-term studies are warranted to confirm these findings in a broader patient population.

References

Safety Operating Guide

Navigating the Disposal of Amtolmetin Guacil: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Amtolmetin Guacil, a non-steroidal anti-inflammatory agent.

Safety and Hazard Assessment

According to its Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture.[1] This classification is pivotal in determining the appropriate disposal pathway. However, it is crucial to handle all chemical compounds with care, utilizing appropriate personal protective equipment (PPE) as outlined in the substance's safety documentation.

Quantitative Data Summary

For quick reference, the following table summarizes key identification and hazard information for this compound.

ParameterValueSource
Chemical Name This compound[1]
CAS Number 87344-06-7[1]
Molecular Formula C24H24N2O5[1]
GHS Hazard Classification Not a hazardous substance or mixture[1]
Transport Information Considered non-hazardous for transport[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE) Confirmation Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[2]

Step 2: Waste Characterization Confirm that the waste to be disposed of is solely this compound and is not mixed with any hazardous substances. If this compound is mixed with a solvent or other chemical, the entire mixture must be evaluated for its hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity) in accordance with the Resource Conservation and Recovery Act (RCRA).[3][4]

Step 3: Containerization and Labeling Place the this compound waste in a securely sealed, non-reactive container. The container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste: this compound" and include the date of accumulation.

Step 4: Segregation of Waste Store the container with this compound waste separately from hazardous waste streams to prevent cross-contamination.

Step 5: Selection of Disposal Method For non-hazardous pharmaceutical waste such as this compound, the following disposal methods are recommended, in order of preference:

  • Reverse Distributor: If the this compound is unused or expired, sending it to a DEA-registered reverse distributor is a viable option for potential credit and proper disposal.[3]

  • Licensed Professional Waste Hauler: Engage a licensed and reputable waste management company that specializes in pharmaceutical or chemical waste disposal. They will ensure the waste is transported to an appropriate facility for incineration or landfilling in a permitted solid waste landfill.[3][5]

Important Considerations:

  • DO NOT dispose of this compound down the drain or in the regular trash.[5][6] The Environmental Protection Agency (EPA) strongly advises against the sewering of any pharmaceutical waste to prevent environmental contamination.[3]

  • Consult and adhere to all local, state, and federal regulations regarding non-hazardous waste disposal.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Waste Assessment cluster_non_hazardous Non-Hazardous Pathway cluster_end start Amolmetin Guacil for Disposal assess Is the waste solely This compound? start->assess mixed Evaluate mixture for hazardous characteristics (RCRA) assess->mixed No containerize Containerize and Label as 'Non-Hazardous Pharmaceutical Waste' assess->containerize Yes disposal_options Select Disposal Method mixed->disposal_options If Non-Hazardous containerize->disposal_options reverse_distributor Reverse Distributor disposal_options->reverse_distributor Unused/Expired waste_hauler Licensed Waste Hauler (Incineration/Landfill) disposal_options->waste_hauler Other end Compliant Disposal reverse_distributor->end waste_hauler->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amtolmetin Guacil
Reactant of Route 2
Reactant of Route 2
Amtolmetin Guacil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.